Amonafide
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
5-amino-2-[2-(dimethylamino)ethyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-18(2)6-7-19-15(20)12-5-3-4-10-8-11(17)9-13(14(10)12)16(19)21/h3-5,8-9H,6-7,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPALIKSFLSVKIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30219562 | |
| Record name | Amonafide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30219562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
H <1 (mg/mL), pH 4 acetate buffer ~10 (mg/mL), pH 9 carbonate buffer < 1 (mg/mL), 0.1 N HC1 ~20 (mg/mL), 0.1 N NaOH < 1 (mg/mL), 10% Ethanol < 1 (mg/mL), 95% Ethanol 5 - 7 (mg/mL), 95% Methanol 5 - 7 (mg/mL) | |
| Record name | AMONAFIDE | |
| Source | NCI Investigational Drugs | |
| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/308847%20(1992).txt | |
| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
69408-81-7 | |
| Record name | Amonafide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69408-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amonafide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069408817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amonafide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05022 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Amonafide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=308847 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Amonafide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30219562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMONAFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Q8D39N37L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Amonafide's Impact on DNA Replication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amonafide is a potent anti-cancer agent characterized by a dual mechanism of action that disrupts DNA replication through DNA intercalation and inhibition of topoisomerase II. This technical guide provides an in-depth analysis of this compound's molecular interactions with DNA and its functional consequences on the cellular machinery of replication. Detailed experimental protocols for key assays and a summary of its cytotoxic effects on various cancer cell lines are presented to facilitate further research and drug development efforts.
Introduction
This compound (benzisoquinolinedione) is a synthetic naphthalimide derivative that has demonstrated significant antineoplastic activity in preclinical and clinical studies.[1][2] Its primary mechanism of action involves the direct interference with DNA replication, a critical process for the proliferation of cancer cells. This is achieved through two distinct but interconnected processes: insertion between DNA base pairs (intercalation) and the inhibition of topoisomerase II, an essential enzyme for resolving DNA topological challenges during replication.[3][4]
Mechanism of Action on DNA Replication
This compound's impact on DNA replication is multifaceted, stemming from its ability to directly interact with the DNA double helix and to modulate the activity of key enzymes involved in the replication process.
DNA Intercalation
This compound's planar naphthalimide ring structure allows it to insert itself between the base pairs of the DNA double helix.[4] This intercalation event leads to several structural distortions of the DNA, including unwinding of the helix and an increase in the separation of adjacent base pairs. These structural alterations can physically obstruct the progression of DNA polymerase, the enzyme responsible for synthesizing new DNA strands, thereby directly inhibiting DNA replication.
Topoisomerase II Inhibition
Topoisomerase II plays a crucial role in DNA replication by resolving the topological strain that arises as the DNA helix is unwound. It does this by creating transient double-strand breaks, allowing another DNA segment to pass through, and then resealing the break. This compound interferes with this catalytic cycle.[3][4] Unlike classical topoisomerase II poisons that stabilize the "cleavable complex" (the intermediate where the enzyme is covalently bound to the cleaved DNA), this compound's mechanism is thought to be distinct.[5] It is suggested to inhibit the enzyme's activity prior to the formation of this cleavable complex, potentially by interfering with the enzyme's ability to bind to DNA or by altering the DNA structure in a way that makes it a poor substrate for topoisomerase II.[6] This inhibition of topoisomerase II activity leads to the accumulation of tangled DNA, which ultimately triggers cell cycle arrest and apoptosis.[7]
Quantitative Data
The cytotoxic effects of this compound have been quantified in various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter.
| Cell Line | Cancer Type | IC50 (µM) | Assay | Citation |
| HT-29 | Colon Carcinoma | 4.67 | MTT Assay | [5] |
| HeLa | Cervical Carcinoma | 2.73 | MTT Assay | [5] |
| PC3 | Prostate Carcinoma | 6.38 | MTT Assay | [5] |
| A549 | Lung Carcinoma | 1.1 - 23.46 | MTT/SRB Assay | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
DNA Intercalation Assay (Fluorescence Intercalator Displacement)
This assay determines the ability of a compound to intercalate into DNA by measuring the displacement of a fluorescent dye that is already bound to the DNA.
Materials:
-
Calf thymus DNA (ctDNA)
-
Ethidium bromide (EtBr)
-
This compound
-
Tris-HCl buffer (pH 7.4)
-
NaCl
-
Fluorometer
Protocol:
-
Prepare a stock solution of ctDNA in Tris-HCl buffer.
-
Prepare a stock solution of Ethidium Bromide in Tris-HCl buffer.
-
In a quartz cuvette, mix the ctDNA solution and the EtBr solution to achieve a final concentration where the fluorescence of EtBr is significantly enhanced by its intercalation into the DNA.
-
Record the baseline fluorescence of the ctDNA-EtBr complex.
-
Add increasing concentrations of this compound to the cuvette.
-
After each addition, incubate for a short period to allow for binding equilibrium to be reached.
-
Measure the fluorescence intensity after each addition of this compound.
-
A decrease in fluorescence intensity indicates the displacement of EtBr from the DNA by this compound, confirming its intercalating activity.
Topoisomerase II Decatenation Assay
This assay assesses the ability of a compound to inhibit the decatenating activity of topoisomerase II, which is its ability to separate interlocked DNA circles (catenanes).
Materials:
-
Kinetoplast DNA (kDNA - a network of interlocked DNA minicircles)
-
Human Topoisomerase II enzyme
-
This compound
-
ATP
-
Reaction buffer (containing Tris-HCl, KCl, MgCl2, DTT, and BSA)
-
Stop solution (containing SDS and loading dye)
-
Agarose gel
-
Ethidium bromide
-
Gel electrophoresis apparatus
Protocol:
-
Set up reaction tubes on ice.
-
To each tube, add the reaction buffer, ATP, and kDNA.
-
Add varying concentrations of this compound to the respective tubes. A no-drug control should be included.
-
Add a constant amount of human Topoisomerase II enzyme to all tubes except for a negative control (no enzyme).
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding the stop solution.
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the catenated kDNA from the decatenated minicircles.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Inhibition of decatenation is observed as a decrease in the amount of free minicircles compared to the no-drug control.
Topoisomerase II-Mediated DNA Cleavage Assay
This assay determines if a compound stabilizes the cleavable complex, leading to an accumulation of cleaved DNA.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase II enzyme
-
This compound
-
ATP
-
Reaction buffer
-
Stop solution (containing SDS and Proteinase K)
-
Agarose gel
-
Ethidium bromide
-
Gel electrophoresis apparatus
Protocol:
-
Set up reaction tubes on ice.
-
To each tube, add the reaction buffer, ATP, and supercoiled plasmid DNA.
-
Add varying concentrations of this compound.
-
Add a constant amount of human Topoisomerase II enzyme.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding the stop solution containing SDS and Proteinase K. The SDS denatures the enzyme, revealing any covalent DNA-enzyme complexes, and Proteinase K digests the protein component.
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and linear).
-
Stain the gel with ethidium bromide and visualize.
-
An increase in the amount of linear DNA indicates that this compound stabilizes the topoisomerase II-DNA cleavable complex.
Cell Cycle Analysis
This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G1, S, G2/M) after treatment with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Seed the cancer cells in culture plates and allow them to adhere overnight.
-
Treat the cells with different concentrations of this compound for a specified period (e.g., 24 or 48 hours). Include an untreated control.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in the PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
The DNA content of the cells is measured by the fluorescence intensity of PI. The data is then analyzed to determine the percentage of cells in G1, S, and G2/M phases. An accumulation of cells in a particular phase indicates a cell cycle arrest at that point.
Visualizations
The following diagrams illustrate the key mechanisms and experimental workflows discussed.
Figure 1: Mechanism of this compound on DNA Replication.
Figure 2: Topoisomerase II Decatenation Assay Workflow.
Conclusion
This compound's mechanism of action, characterized by its dual role as a DNA intercalator and a topoisomerase II inhibitor, provides a powerful strategy for targeting the proliferative machinery of cancer cells. The distinct nature of its topoisomerase II inhibition, differing from classical poisons, may offer advantages in overcoming certain forms of drug resistance. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers and drug development professionals working to further understand and exploit the therapeutic potential of this compound and its analogs.
References
- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. inspiralis.com [inspiralis.com]
- 4. A rapid fluorescent indicator displacement assay and principal component/cluster data analysis for determination of ligand–nucleic acid structural selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A fluorescent intercalator displacement assay for establishing DNA binding selectivity and affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA Cleavage Mediated by Bacterial Type II Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. topogen.com [topogen.com]
Amonafide as a Topoisomerase II Inhibitor: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amonafide is a synthetic naphthalimide derivative that has demonstrated significant potential as an anticancer agent. Its primary mechanism of action involves the inhibition of topoisomerase II, a critical enzyme in DNA replication, transcription, and chromosome segregation. This technical guide provides a comprehensive overview of the in vitro activity of this compound as a topoisomerase II inhibitor, focusing on its mechanism, quantitative data, and detailed experimental protocols for its characterization.
Mechanism of Action
This compound exerts its cytotoxic effects by targeting the DNA-topoisomerase II complex. Unlike some other topoisomerase II inhibitors, this compound is a DNA intercalator, meaning it inserts itself between the base pairs of the DNA double helix.[1] This intercalation, in conjunction with its interaction with the topoisomerase II enzyme, stabilizes the "cleavable complex," a transient intermediate in the enzyme's catalytic cycle where both DNA strands are cleaved.[1][2] By stabilizing this complex, this compound prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.[3] These DNA lesions trigger cell cycle arrest and ultimately induce apoptosis (programmed cell death).[4]
A key characteristic of this compound is that its activity as a topoisomerase II inhibitor is largely ATP-independent, distinguishing it from other classical inhibitors like etoposide and doxorubicin.[3] Furthermore, this compound exhibits a high degree of site selectivity in the DNA cleavage it induces.[5]
Quantitative Data: In Vitro Cytotoxicity
The inhibitory effect of this compound on topoisomerase II leads to potent cytotoxic activity against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from in vitro cell viability assays are commonly used to quantify this effect.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HT-29 | Colon Cancer | 4.67 | [3] |
| HeLa | Cervical Cancer | 2.73 | [3] |
| PC3 | Prostate Cancer | 6.38 | [3] |
Experimental Protocols
The characterization of this compound as a topoisomerase II inhibitor relies on several key in vitro assays. These cell-free assays directly measure the effect of the compound on the enzymatic activity of purified topoisomerase II.
Topoisomerase II DNA Decatenation Assay
This assay assesses the ability of topoisomerase II to separate, or decatenate, interlocked DNA circles found in kinetoplast DNA (kDNA). Inhibition of this activity is a hallmark of topoisomerase II inhibitors.
Materials:
-
Purified human topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 20 mM DTT, 300 µg/mL BSA)
-
ATP solution (e.g., 10 mM)
-
This compound stock solution (in DMSO)
-
Stop buffer/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
Nuclease-free water
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture containing 10x topoisomerase II reaction buffer, ATP, kDNA, and nuclease-free water to the desired final volume.
-
Inhibitor Addition: Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction tubes.
-
Enzyme Addition: Add a pre-determined amount of purified topoisomerase II enzyme to initiate the reaction. The amount of enzyme should be sufficient to fully decatenate the kDNA in the control reaction.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding the stop buffer/loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel. The degree of inhibition is determined by the reduction in the amount of decatenated DNA in the presence of this compound.[6][7][8]
Topoisomerase II DNA Relaxation Assay
This assay measures the ability of topoisomerase II to relax supercoiled plasmid DNA. Inhibitors will prevent this relaxation.
Materials:
-
Purified human topoisomerase II enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase II reaction buffer
-
ATP solution
-
This compound stock solution (in DMSO)
-
Stop buffer/loading dye
-
Agarose
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
Nuclease-free water
Procedure:
-
Reaction Setup: Prepare the reaction mixture in a microcentrifuge tube on ice, containing 10x topoisomerase II reaction buffer, ATP, supercoiled plasmid DNA, and nuclease-free water.
-
Inhibitor Addition: Add various concentrations of this compound or DMSO to the tubes.
-
Enzyme Addition: Initiate the reaction by adding purified topoisomerase II enzyme.
-
Incubation: Incubate at 37°C for a set time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction with the addition of stop buffer/loading dye.
-
Agarose Gel Electrophoresis: Separate the DNA topoisomers on a 1% agarose gel.
-
Visualization: Stain the gel with ethidium bromide. Supercoiled DNA migrates faster than relaxed DNA. Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.[9][10]
References
- 1. profoldin.com [profoldin.com]
- 2. Topoisomerase II-mediated DNA cleavage by this compound and its structural analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Ethonafide-induced cytotoxicity is mediated by topoisomerase II inhibition in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Base sequence determinants of this compound stimulation of topoisomerase II DNA cleavage. | Semantic Scholar [semanticscholar.org]
- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inspiralis.com [inspiralis.com]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. inspiralis.com [inspiralis.com]
- 10. inspiralis.com [inspiralis.com]
An In-Depth Technical Guide to Amonafide: DNA Intercalation and Binding Site Characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amonafide is a potent anti-cancer agent belonging to the naphthalimide class of compounds. Its cytotoxic effects are primarily attributed to its activity as a DNA intercalator and a topoisomerase II inhibitor. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's interaction with DNA, its specific binding site preferences, and the downstream cellular consequences, including the induction of apoptosis. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of oncology, pharmacology, and drug development.
This compound's planar naphthalimide ring system allows it to insert between the base pairs of DNA, a process known as intercalation. This physical distortion of the DNA helix interferes with critical cellular processes such as replication and transcription. Furthermore, this compound stabilizes the transient "cleavable complex" formed between topoisomerase II and DNA, an enzyme essential for resolving DNA topological problems.[1] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of single and double-strand breaks.[2] These DNA lesions trigger a cascade of cellular responses, culminating in programmed cell death, or apoptosis.
Quantitative Analysis of this compound-DNA Interactions
The precise quantification of the binding affinity and thermodynamics of this compound's interaction with DNA is crucial for a complete understanding of its mechanism of action. While extensive experimental data for this compound itself is limited in publicly available literature, studies on closely related analogues and computational models provide valuable insights.
| Parameter | Value | Method | DNA Substrate | Reference |
| Binding Constant (K) | 1.05 x 10⁵ M⁻¹ | UV-Visible Spectroscopy | Calf Thymus DNA (CT-DNA) | [3] |
| Net Binding Enthalpy (ΔH) | -33.4 to -48.1 kcal/mol | Molecular Dynamics Simulation | d(GGCCGGCCGG)•d(CCGGCCGGCC) | [4] |
Note: The binding constant provided is for "classical this compound" as referenced in a study on an this compound-linked β-lactam. The enthalpy values are derived from computational simulations and represent a range of possible binding conformations.
This compound's DNA Binding Site Preference
This compound does not intercalate randomly into DNA. Studies analyzing the DNA cleavage patterns induced by the this compound-topoisomerase II complex have revealed a distinct sequence preference.
Key Findings:
-
High Preference for Cytosine at -1 Position: this compound demonstrates a strong preference for a cytosine (C) residue at the position immediately 5' to the site of DNA cleavage.[5] Guanine (G) and thymine (T) are actively excluded from this position.[2]
-
Lower Preference for Adenine at +1 Position: There is a less pronounced, but still notable, preference for an adenine (A) residue at the position immediately 3' to the cleavage site.[5]
-
Requirement for 5'-WRC-3' Sequence: For maximal stimulation of DNA cleavage, the presence of a cytosine at the -1 position and an adenine at the +1 position is not sufficient. A consensus sequence of 5'-WRC-3' (where W is Adenine or Thymine, and R is Adenine or Guanine) from positions -3 to +1 on both strands is required for strong cleavage stimulation.[6] This suggests that this compound interacts with both subunits of the topoisomerase II enzyme.[6]
-
Inverted Repeats: Prominent cleavage sites often feature an inverted repeat sequence spanning from position -3 to +7.[5]
Experimental Methodologies
A variety of experimental techniques are employed to characterize the interaction of this compound with DNA and its effect on topoisomerase II activity.
DNA Footprinting Assay (DNase I)
DNase I footprinting is used to identify the specific DNA sequences where a ligand binds and protects the DNA from enzymatic cleavage.
Detailed Protocol:
-
Probe Preparation: A DNA fragment of interest (typically 100-200 base pairs) is labeled at one 5' end with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Binding Reaction: The end-labeled DNA probe is incubated with varying concentrations of this compound in a binding buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM KCl, 10 mM MgCl₂, 0.2 mM EDTA). A control reaction without this compound is always included.
-
DNase I Digestion: A carefully titrated amount of DNase I is added to the binding reactions and incubated for a short period (e.g., 1 minute at room temperature) to achieve partial digestion (on average, one cut per DNA molecule).
-
Reaction Termination: The digestion is stopped by the addition of a stop solution containing a chelating agent (e.g., EDTA) and a denaturant.
-
Analysis: The DNA fragments are denatured and separated by size on a high-resolution polyacrylamide sequencing gel. The gel is then dried and exposed to X-ray film (for radioactive labels) or imaged (for fluorescent labels).
-
Interpretation: The binding site of this compound will appear as a "footprint," a region on the gel where the DNA ladder is absent or significantly reduced in intensity compared to the control lane, indicating protection from DNase I cleavage.
Fluorescence Spectroscopy
Fluorescence spectroscopy can be used to determine the binding affinity of this compound to DNA. This technique relies on changes in the fluorescence properties of either the drug or a competing fluorescent probe upon binding to DNA.
Detailed Protocol (Competitive Binding Assay with Ethidium Bromide):
-
Preparation: Prepare a solution of DNA (e.g., calf thymus DNA) and a fluorescent intercalator, such as ethidium bromide (EB), in a suitable buffer (e.g., 1 mM Tris-HCl, pH 7.4, 5 mM NaCl). The concentration of EB should be such that its fluorescence is significantly enhanced by binding to DNA.
-
Titration: To the DNA-EB complex solution, add increasing concentrations of this compound.
-
Fluorescence Measurement: After each addition of this compound, record the fluorescence emission spectrum of the solution using a spectrofluorometer. The excitation wavelength for EB is typically around 480-520 nm, and the emission is monitored around 600 nm.
-
Data Analysis: The binding of this compound to DNA will displace the intercalated EB, leading to a quenching of the EB fluorescence. The decrease in fluorescence intensity is plotted against the concentration of this compound. The binding constant (K) can be calculated from this data using the Stern-Volmer equation or by fitting the data to a suitable binding model.[3]
Topoisomerase II-Mediated DNA Cleavage Assay
This assay directly measures the ability of this compound to stabilize the topoisomerase II-DNA cleavable complex, resulting in DNA strand breaks.
Detailed Protocol:
-
Reaction Setup: Prepare reaction mixtures containing supercoiled plasmid DNA (e.g., pBR322), purified human topoisomerase II, and ATP in a reaction buffer (e.g., 10 mM Tris-HCl pH 7.9, 50 mM KCl, 50 mM NaCl, 5 mM MgCl₂, 0.1 mM EDTA, 1 mM ATP, and 15 µg/ml BSA).
-
Drug Addition: Add varying concentrations of this compound to the reaction mixtures. Include a control reaction without the drug.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30 minutes) to allow for the formation of the cleavable complex.
-
Termination and Protein Denaturation: Stop the reaction and induce DNA cleavage by adding a solution containing a detergent (e.g., SDS) and a protease (e.g., proteinase K).
-
Analysis: The DNA is then analyzed by agarose gel electrophoresis. The conversion of supercoiled plasmid DNA to linear and nicked circular forms indicates the extent of topoisomerase II-mediated DNA cleavage.
-
Quantification: The intensity of the DNA bands can be quantified using densitometry to determine the concentration of this compound required to induce 50% of the maximum cleavage (IC₅₀).
Signaling Pathways and Experimental Workflows
The cellular response to this compound-induced DNA damage involves complex signaling pathways that ultimately lead to apoptosis. Understanding these pathways and the experimental workflows used to elucidate them is critical for drug development.
This compound-Induced Apoptosis Signaling Pathway
This compound-induced DNA double-strand breaks (DSBs) trigger a p53-independent apoptotic pathway that is dependent on the transcription factor E2F1.
References
- 1. DNA damage evaluated by γH2AX foci formation by a selective group of chemical/physical stressors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Base sequence determinants of this compound stimulation of topoisomerase II DNA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. E2F1-dependent pathways are involved in this compound analogue 7-d-induced DNA damage, G2/M arrest, and apoptosis in p53-deficient K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Amonafide: Cellular Uptake and Subcellular Localization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amonafide is a potent anti-cancer agent characterized as a DNA intercalator and a topoisomerase II inhibitor.[1][2] Its clinical efficacy is notably retained in multidrug-resistant (MDR) cancer cells, primarily because it is not a substrate for common efflux pumps like P-glycoprotein (P-gp).[3] Understanding the mechanisms governing its entry into cancer cells and its subsequent distribution within subcellular compartments is critical for optimizing its therapeutic index and developing novel drug delivery strategies. This technical guide provides a comprehensive overview of the current knowledge on this compound's cellular uptake and subcellular localization, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in this field.
Cellular Uptake of this compound
Mechanisms of Cellular Uptake
This compound's chemical structure, which includes an amine group, suggests that it behaves as a weak base. This characteristic is a key determinant of its ability to traverse cellular membranes.
-
Passive Diffusion: As a lipophilic molecule, this compound can likely cross the plasma membrane via passive diffusion, driven by the concentration gradient. The neutral form of the drug would diffuse across the lipid bilayer into the cytoplasm.
-
Carrier-Mediated Transport: The cationic nature of this compound at physiological pH suggests the potential involvement of organic cation transporters (OCTs) in its active transport into cells.[4] Several members of the SLC22A family of transporters, such as OCT1, OCT2, and OCT3, are responsible for the uptake of a wide range of cationic drugs.[4] While direct studies confirming this compound as a substrate for specific OCTs are limited, this remains a plausible mechanism for its cellular entry.
Signaling Pathways and Logical Relationships in this compound Uptake
The following diagram illustrates the potential pathways for this compound's entry into a cancer cell.
Subcellular Localization of this compound
Upon entering the cell, this compound distributes among various subcellular compartments, with its primary site of action being the nucleus. However, its basic nature also suggests a propensity for accumulation in acidic organelles like lysosomes.
Organelle-Specific Accumulation
-
Nucleus: As a DNA intercalator and topoisomerase II inhibitor, the nucleus is the principal site of this compound's therapeutic activity.[1][2] It intercalates into DNA and stabilizes the topoisomerase II-DNA cleavage complex, leading to DNA strand breaks and apoptosis.[1][2] Studies on this compound derivatives have shown significant nuclear localization.[5]
-
Lysosomes: Amine-containing drugs that are weak bases can become protonated and trapped within the acidic environment of lysosomes, a phenomenon known as lysosomal sequestration or ion trapping.[6] This can lead to high intracellular concentrations of the drug, potentially contributing to both efficacy and toxicity. While direct quantitative evidence for this compound's lysosomal sequestration is not extensively documented, it is a highly probable event based on its chemical properties.
-
Mitochondria: Some studies on this compound analogues suggest a degree of mitochondrial localization. This could have implications for off-target effects and the induction of apoptosis through mitochondrial pathways.
Visualization of Subcellular Localization
The following diagram illustrates the subcellular trafficking and localization of this compound.
Quantitative Data
Quantitative data on this compound's cellular uptake and subcellular distribution is crucial for a complete understanding of its pharmacology. While specific kinetic parameters are not widely published, cytotoxicity data provides an indirect measure of its cellular potency.
Table 1: Cytotoxicity of this compound (IC50 Values) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HT-29 | Colon Cancer | 4.67 | [1] |
| HeLa | Cervical Cancer | 2.73 | [1] |
| PC3 | Prostate Cancer | 6.38 | [1] |
| M14 | Melanoma | ~8 | [7] |
| A375 | Melanoma | ~8 | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's cellular uptake and subcellular localization.
Cellular Uptake Assay (General Protocol)
This protocol describes a general method for quantifying the uptake of a drug into cultured cells. For this compound, this would ideally involve a radiolabeled or fluorescently tagged analog. In the absence of a commercially available labeled compound, quantification can be achieved using HPLC analysis of cell lysates.
Workflow for Cellular Uptake Assay
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a predetermined density and allow them to adhere and grow to a desired confluency (typically 70-80%).
-
Drug Incubation: Remove the culture medium and incubate the cells with fresh medium containing a known concentration of this compound for various time points (e.g., 5, 15, 30, 60 minutes). To investigate the involvement of active transport, perform parallel experiments at 4°C or in the presence of transport inhibitors.
-
Washing: After incubation, aspirate the drug-containing medium and wash the cells three times with ice-cold PBS to remove any unbound extracellular drug.
-
Cell Lysis: Add an appropriate volume of lysis buffer to each well and incubate on ice to lyse the cells.
-
Quantification: Collect the cell lysates and quantify the intracellular concentration of this compound using a validated HPLC method.
-
Data Analysis: Normalize the amount of intracellular this compound to the total protein concentration in each sample. Plot the intracellular concentration as a function of time to determine the uptake kinetics.
Subcellular Fractionation
This protocol allows for the separation of different organelles to determine the concentration of this compound in each compartment.
Workflow for Subcellular Fractionation
Materials:
-
Cultured cells treated with this compound
-
Homogenization buffer
-
Centrifuge and ultracentrifuge
-
HPLC system
Procedure:
-
Cell Harvesting and Homogenization: Harvest this compound-treated cells and resuspend them in a hypotonic homogenization buffer. Disrupt the cells using a Dounce homogenizer or a similar method.
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet the nuclei.
-
Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000 x g) to pellet the mitochondria.
-
Transfer the resulting supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g) to pellet the microsomal fraction (containing endoplasmic reticulum and lysosomes). The final supernatant represents the cytosolic fraction.
-
-
Quantification: Extract this compound from each fraction and quantify its concentration using HPLC.
-
Purity Assessment: To ensure the purity of each fraction, perform Western blot analysis using specific protein markers for each organelle (e.g., Histone H3 for nucleus, COX IV for mitochondria, LAMP1 for lysosomes).
Fluorescence Microscopy for Subcellular Localization
This protocol describes how to visualize the subcellular localization of this compound, ideally using a fluorescent derivative or by exploiting its intrinsic fluorescence if applicable.
Procedure:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat them with this compound (or a fluorescent analog).
-
Organelle Staining: Incubate the cells with fluorescent dyes that specifically label the organelles of interest (e.g., Hoechst for the nucleus, MitoTracker for mitochondria, LysoTracker for lysosomes).
-
Fixation and Mounting: Fix the cells with an appropriate fixative (e.g., paraformaldehyde), wash, and mount the coverslips on microscope slides.
-
Imaging: Acquire images using a confocal fluorescence microscope, capturing the fluorescence signals from this compound and the organelle markers in separate channels.
-
Colocalization Analysis: Merge the images and analyze the degree of colocalization between the this compound signal and the signals from the organelle markers to determine its subcellular distribution.
Conclusion
This technical guide provides a foundational understanding of this compound's cellular uptake and subcellular localization. While the exact mechanisms of its transport across the plasma membrane require further elucidation, a combination of passive diffusion and carrier-mediated transport is likely involved. Its primary site of action is the nucleus, but its chemical properties also suggest a significant accumulation in lysosomes. The provided experimental protocols offer a starting point for researchers to further investigate these processes, and the visualized workflows can aid in experimental design and data interpretation. A more precise quantification of this compound's uptake kinetics and its distribution within subcellular compartments will be instrumental in optimizing its therapeutic use and designing next-generation drug delivery systems.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Topoisomerase II-mediated DNA cleavage by this compound and its structural analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a potential role in treating acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of organic cation transporters in drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activities of 6-amino this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes (Fa2N-4 Cells) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. experts.arizona.edu [experts.arizona.edu]
Amonafide's Impact on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amonafide is a potent anti-cancer agent classified as a DNA intercalator and a topoisomerase II inhibitor. Its mechanism of action primarily involves the disruption of DNA replication and repair processes, leading to cell cycle arrest and apoptosis in cancer cells. This technical guide provides an in-depth analysis of the effects of this compound on cell cycle progression, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
Core Mechanism of Action
This compound exerts its cytotoxic effects through a dual mechanism:
-
DNA Intercalation: this compound inserts itself between the base pairs of DNA, distorting the helical structure. This physical obstruction interferes with the processes of DNA replication and transcription.
-
Topoisomerase II Inhibition: this compound inhibits the activity of topoisomerase II, an essential enzyme responsible for resolving DNA tangles and supercoils. By stabilizing the topoisomerase II-DNA cleavage complex, this compound leads to the accumulation of double-strand breaks in the DNA.
The culmination of these actions is the activation of cell cycle checkpoints, primarily at the G2/M transition, preventing cells with damaged DNA from proceeding into mitosis and ultimately triggering apoptotic cell death.
Quantitative Analysis of this compound's Effects
The efficacy of this compound varies across different cancer cell lines. The following tables summarize key quantitative data regarding its cytotoxic and cell cycle-modulating effects.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HT-29 | Colon Carcinoma | 4.67 | [1] |
| HeLa | Cervical Carcinoma | 2.73 | [1] |
| PC-3 | Prostate Cancer | 6.38 | [1] |
| A549 | Lung Carcinoma | 2.0 - 13.0 | |
| Panel of 20 Human Tumor Cell Lines | Various | Average: 6.05 | [2] |
Table 2: Effect of this compound on Cell Cycle Distribution
Treatment with this compound leads to a significant accumulation of cells in the G2/M phase of the cell cycle.
| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase | Citation |
| HT29 | Control | 60.3 | 25.1 | 14.6 | [3] |
| This compound (10 µM, 24h) | 28.9 | 15.2 | 55.9 | [3] | |
| HepG2 | Control | 58.7 | 23.4 | 17.9 | [3] |
| This compound (10 µM, 24h) | 35.1 | 18.5 | 46.4 | [3] |
Signaling Pathways and Molecular Mechanisms
This compound-induced DNA damage triggers a cascade of signaling events that converge on the cell cycle machinery.
Upstream Signaling: DNA Damage Response
The DNA double-strand breaks induced by this compound activate the Ataxia Telangiectasia Mutated (ATM) and ATM- and Rad3-related (ATR) kinases. These kinases phosphorylate and activate a host of downstream targets, including the checkpoint kinase 2 (Chk2), which in turn, contributes to the stabilization and activation of the tumor suppressor protein p53.
Downstream Effectors: Cell Cycle Arrest
Activated p53 transcriptionally upregulates the expression of the cyclin-dependent kinase (CDK) inhibitor, p21. p21 binds to and inhibits the activity of Cyclin B1/CDK1 complexes, which are the master regulators of the G2/M transition. This inhibition prevents the phosphorylation of key substrates required for mitotic entry, leading to cell cycle arrest in the G2 phase. In some cellular contexts, particularly in p53-deficient cells, an E2F1-dependent pathway can also contribute to G2/M arrest.
This compound-induced DNA damage signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on cell cycle progression.
Cell Viability and IC50 Determination (MTT Assay)
This protocol outlines the determination of cell viability and IC50 values using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cells treated with this compound and control cells
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)
-
Flow cytometer
Procedure:
-
Harvest the cells by trypsinization and wash once with cold PBS.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Experimental workflow for cell cycle analysis by flow cytometry.
Western Blot Analysis of Cell Cycle Proteins
This protocol details the detection of key cell cycle regulatory proteins by western blotting.
Materials:
-
Cells treated with this compound and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-p21, anti-p27, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control such as β-actin.
Topoisomerase II Activity Assay (DNA Decatenation Assay)
This protocol describes an in vitro assay to measure the inhibitory effect of this compound on topoisomerase II-mediated DNA decatenation.
Materials:
-
Purified human topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)
-
This compound
-
Stop solution/loading dye (e.g., 5% sarkosyl, 0.0025% bromophenol blue, 25% glycerol)
-
Agarose gel (1%)
-
Ethidium bromide
-
Gel documentation system
Procedure:
-
Set up reaction mixtures containing assay buffer, kDNA, and varying concentrations of this compound or vehicle control.
-
Add purified topoisomerase IIα to each reaction mixture to initiate the reaction.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reactions by adding the stop solution/loading dye.
-
Resolve the DNA products on a 1% agarose gel.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Catenated kDNA will remain in the well, while decatenated DNA will migrate into the gel as relaxed circles. The inhibition of topoisomerase II activity is indicated by a decrease in the amount of decatenated DNA.
Conclusion
This compound effectively induces G2/M cell cycle arrest in a variety of cancer cell lines through its dual action as a DNA intercalator and topoisomerase II inhibitor. The resulting DNA damage activates the ATM/ATR signaling pathway, leading to the p53-mediated upregulation of p21 and subsequent inhibition of Cyclin B1/CDK1 activity. The provided quantitative data and detailed experimental protocols offer a comprehensive resource for researchers and drug development professionals investigating the cell cycle-dependent effects of this compound and similar anti-cancer agents. Further research into the dose- and time-dependent effects on a broader range of cell lines will continue to refine our understanding of its therapeutic potential.
References
Structural Activity Relationship of Amonafide Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amonafide is a potent anticancer agent that functions as a DNA intercalator and a topoisomerase II inhibitor. Its clinical utility, however, has been hampered by dose-limiting toxicities, including myelosuppression and unpredictable metabolism by N-acetyltransferase 2 (NAT2), leading to the formation of toxic metabolites. This has spurred extensive research into the development of this compound analogs with improved therapeutic indices. This technical guide provides an in-depth overview of the structural activity relationships (SAR) of this compound analogs, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.
Core Mechanism of Action
This compound and its analogs exert their cytotoxic effects primarily through two interconnected mechanisms:
-
DNA Intercalation: The planar naphthalimide ring system of this compound allows it to insert between DNA base pairs, distorting the helical structure and interfering with DNA replication and transcription.
-
Topoisomerase II Inhibition: By stabilizing the covalent complex between topoisomerase II and DNA, this compound prevents the re-ligation of double-strand breaks, leading to the accumulation of DNA damage and the induction of apoptosis.
Structural Activity Relationship and Quantitative Data
The modification of the this compound scaffold at various positions has been explored to enhance antitumor activity and overcome limitations. The following tables summarize the quantitative data from various studies, highlighting the impact of structural modifications on the cytotoxic activity of this compound analogs.
Table 1: Cytotoxicity of 5-Alkylamino Substituted this compound Analogs against HeLa and P388D1 Cancer Cell Lines [1]
| Compound | R | HeLa IC50 (µM) | P388D1 IC50 (µM) |
| This compound | H | 1.25 | 0.45 |
| 4a | n-Butyl | 0.85 | 0.32 |
| 4b | n-Pentyl | 0.92 | 0.35 |
| 4c | n-Hexyl | 1.54 | 0.58 |
| 4d | n-Heptyl | 2.15 | 0.81 |
| 4e | n-Octyl | 3.24 | 1.22 |
| 4f | Cyclohexyl | 1.88 | 0.71 |
| 4g | Benzyl | 2.56 | 0.96 |
| 4h | Phenethyl | 1.12 | 0.42 |
IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.
Table 2: Cytotoxicity of this compound and an this compound-Linked β-Lactam Against HepG2 Cancer Cell Line [2]
| Compound | 48h Incubation IC50 (µM) | 72h Incubation IC50 (µM) |
| This compound | >100 | >100 |
| This compound-β-Lactam Conjugate | 65.5 | 34.2 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the in vitro cytotoxic effects of this compound analogs.[3][4][5][6]
Materials:
-
96-well microplates
-
Cancer cell lines (e.g., HeLa, P388D1, HepG2)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound analogs dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Topoisomerase II DNA Decatenation Assay
This assay is used to determine the inhibitory effect of this compound analogs on the catalytic activity of topoisomerase II.[7][8][9][10][11]
Materials:
-
Human topoisomerase IIα enzyme
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl₂, 5 mM DTT, 300 µg/mL BSA)
-
ATP solution (10 mM)
-
This compound analogs
-
STEB (Stop buffer: 40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL bromophenol blue)
-
Chloroform/isoamyl alcohol (24:1)
-
Agarose
-
TAE buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and imaging system
Procedure:
-
Reaction Setup: On ice, prepare a reaction mixture containing the 10x reaction buffer, ATP, and kDNA in sterile microcentrifuge tubes.
-
Inhibitor Addition: Add the this compound analog at various concentrations to the reaction tubes. Include a no-enzyme control and a no-inhibitor control.
-
Enzyme Addition: Add a predetermined amount of topoisomerase IIα enzyme to each tube to initiate the reaction. The final reaction volume is typically 20-30 µL.
-
Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding STEB and chloroform/isoamyl alcohol. Vortex briefly and centrifuge to separate the aqueous and organic phases.
-
Agarose Gel Electrophoresis: Load the aqueous phase onto a 1% agarose gel. Run the gel at a constant voltage until the dye front has migrated an adequate distance.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel.
-
Data Analysis: Quantify the intensity of the decatenated DNA bands. The IC50 value is the concentration of the analog that inhibits 50% of the topoisomerase II decatenation activity compared to the no-inhibitor control.
Signaling Pathways and Visualizations
This compound-induced DNA damage triggers a complex signaling cascade that ultimately leads to apoptosis. The following diagrams, generated using the DOT language, illustrate these pathways.
Conclusion and Future Directions
The development of this compound analogs has yielded compounds with improved activity profiles and the potential to circumvent the metabolic liabilities of the parent drug. Key SAR insights indicate that modifications at the 5- and 6-positions of the naphthalimide ring, as well as the nature of the side chain, significantly influence cytotoxicity. Future research should focus on synthesizing novel analogs with enhanced selectivity for cancer cells and a deeper understanding of their interactions with topoisomerase II and other potential cellular targets. The integration of computational modeling with traditional medicinal chemistry approaches will be instrumental in designing the next generation of this compound-based anticancer agents with superior therapeutic efficacy.
References
- 1. Synthesis of new this compound analogues via coupling reaction and their cytotoxic evaluation and DNA-binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. broadpharm.com [broadpharm.com]
- 7. inspiralis.com [inspiralis.com]
- 8. profoldin.com [profoldin.com]
- 9. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
Methodological & Application
Application Notes and Protocols: Amonafide in Combination with Cytarabine for Acute Myeloid Leukemia (AML) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of amonafide in combination with cytarabine for the treatment of Acute Myeloid Leukemia (AML), with a particular focus on secondary AML (sAML). The information is compiled from Phase I, II, and III clinical trials to guide further research and development.
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Secondary AML, which arises from prior myelodysplastic syndrome (MDS) or as a result of previous chemotherapy or radiotherapy, is notoriously difficult to treat and is often associated with multidrug resistance.
This compound is a DNA intercalating agent and a non-ATP-dependent topoisomerase II inhibitor.[1][2] Its mechanism of action involves stabilizing the DNA-topoisomerase II complex, leading to DNA strand breaks and subsequent apoptosis.[3] A key feature of this compound is its ability to evade P-glycoprotein-mediated multidrug resistance, a common mechanism of treatment failure in AML.[4]
Cytarabine (Ara-C) is a pyrimidine analog and a cornerstone of AML therapy. It is a cell cycle-specific antimetabolite that, in its active triphosphate form (ara-CTP), inhibits DNA polymerase, leading to the termination of DNA chain elongation and cell death.
The combination of this compound and cytarabine has been investigated as a potential therapeutic strategy to improve outcomes in patients with poor-risk AML, particularly sAML.[5][6]
Mechanism of Action
The synergistic anti-leukemic effect of combining this compound and cytarabine is believed to stem from their distinct but complementary mechanisms of action targeting DNA replication and integrity.
-
This compound: Intercalates into DNA and inhibits topoisomerase II, an enzyme crucial for relieving torsional stress during DNA replication and transcription. This inhibition leads to the accumulation of double-strand DNA breaks.[3]
-
Cytarabine: As an analog of deoxycytidine, it is incorporated into the DNA strand. This incorporation halts the elongation of the DNA chain by DNA polymerase, thereby inhibiting DNA synthesis.
The combined assault on DNA replication and integrity by these two agents is hypothesized to overwhelm the cancer cells' DNA repair mechanisms, leading to enhanced apoptosis.
References
- 1. Phase I trials of this compound as monotherapy and in combination with cytarabine in patients with poor-risk acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Topoisomerase inhibitor this compound enhances defense responses to promote longevity in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholars.northwestern.edu [scholars.northwestern.edu]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
Amonafide Application Notes and Protocols for In Vivo Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amonafide is a DNA intercalating agent and a topoisomerase II inhibitor that has demonstrated antitumor activity in various preclinical models. It functions by stabilizing the DNA-topoisomerase II complex, leading to DNA double-strand breaks, cell cycle arrest, and subsequent apoptosis.[1][2] These application notes provide detailed protocols and quantitative data for the use of this compound in in vivo mouse xenograft models, a critical step in the preclinical evaluation of this compound.
Mechanism of Action
This compound exerts its cytotoxic effects primarily through the inhibition of topoisomerase II. By intercalating into DNA and trapping the topoisomerase II-DNA cleavage complex, it prevents the re-ligation of DNA strands, resulting in the accumulation of double-strand breaks. This DNA damage triggers a cellular stress response, activating signaling pathways that lead to cell cycle arrest, primarily at the G2/M phase, and ultimately induce apoptosis.[1] In p53-deficient cells, this process can be mediated by the ATM/ATR signaling cascade, leading to the activation of E2F1, p73, and Apaf-1.[1]
Data Presentation: this compound Efficacy in Mouse Xenograft Models
The following tables summarize the quantitative data from preclinical studies of this compound in various mouse xenograft models.
| Xenograft Model | Cell Line | Mouse Strain | This compound Dosage | Administration Route | Treatment Schedule | Outcome | Reference |
| Hepatocellular Carcinoma | HepG2 | Nude | 50 µmol/kg | Intraperitoneal (i.p.) | Once daily for 14 days | Significant tumor growth inhibition | [3][4] |
| Hepatocellular Carcinoma | Huh7 | Nude | 50 µmol/kg | Intraperitoneal (i.p.) | Once daily for 28 days | Significant tumor growth inhibition | [4] |
| Gastric Cancer | AGS | Nude | 50 µmol/kg | Intraperitoneal (i.p.) | Once daily for 28 days | Significant tumor growth inhibition | [4] |
| Hepatocellular Carcinoma | Huh7 | Nude | 100 µmol/kg | Intraperitoneal (i.p.) | 7 days on, 7 days off (4 cycles) | Significant tumor growth inhibition | [4] |
| Gastric Cancer | AGS | Nude | 100 µmol/kg | Intraperitoneal (i.p.) | 7 days on, 7 days off (4 cycles) | Significant tumor growth inhibition | [4] |
| Xenograft Model | This compound Dosage | Control Group | Treated Group | Percent Tumor Growth Inhibition (%) | Reference |
| Hepatocellular Carcinoma (HepG2) | 50 µmol/kg | Vehicle | This compound | Data not specified, but significant inhibition reported | [3][4] |
| Hepatocellular Carcinoma (Huh7) | 50 µmol/kg | Vehicle | This compound | Data not specified, but significant inhibition reported | [4] |
| Gastric Cancer (AGS) | 50 µmol/kg | Vehicle | This compound | Data not specified, but significant inhibition reported | [4] |
Toxicity Note: A dosage of 200 µmol/kg of this compound administered intraperitoneally was reported to be lethal in mice.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of an this compound solution suitable for intraperitoneal injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure:
-
Stock Solution Preparation:
-
Dissolve the required amount of this compound powder in DMSO to create a concentrated stock solution.
-
-
Vehicle Preparation:
-
In a sterile tube, prepare the vehicle by mixing the components in the following ratio: 40% PEG300, 5% Tween-80, and 45% saline.
-
-
Final Formulation:
-
Add the this compound stock solution to the vehicle to achieve the final desired concentration. The final concentration of DMSO should be 10%.
-
For example, to prepare 1 mL of the final formulation, use 100 µL of the this compound/DMSO stock, 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of saline.
-
-
Solubilization and Sterilization:
-
Vortex the final solution thoroughly to ensure complete dissolution.
-
Sterilize the solution by passing it through a 0.22 µm sterile filter.
-
-
Storage:
-
Prepare the formulation fresh on the day of use.
-
Protocol 2: Subcutaneous Xenograft Mouse Model and this compound Treatment
This protocol outlines the procedure for establishing a subcutaneous tumor xenograft model and subsequent treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional)
-
Immunocompromised mice (e.g., Nude, SCID)
-
Syringes (1 mL) and needles (27-30 gauge)
-
Calipers
-
Prepared this compound solution
-
Animal anesthesia (e.g., isoflurane)
-
70% ethanol
Procedure:
-
Cell Preparation:
-
Culture cancer cells to ~80% confluency.
-
Harvest the cells by trypsinization and wash them with sterile PBS.
-
Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel to the desired concentration (e.g., 1 x 10^7 cells/mL). Keep the cell suspension on ice.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Disinfect the injection site (typically the flank) with 70% ethanol.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Measure the tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
-
-
Animal Randomization and Treatment:
-
Once tumors reach the desired size, randomize the mice into control (vehicle) and treatment (this compound) groups.
-
Administer the prepared this compound solution or vehicle to the mice via intraperitoneal injection according to the predetermined dosage and schedule.
-
-
Data Collection and Analysis:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Calculate the percentage of tumor growth inhibition using the formula: % TGI = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.
-
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound in a mouse xenograft model.
Caption: Signaling pathway of this compound-induced apoptosis.
References
- 1. E2F1-dependent pathways are involved in this compound analogue 7-d-induced DNA damage, G2/M arrest, and apoptosis in p53-deficient K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methoxyethylamino-numonafide is an efficacious and minimally toxic this compound derivative in murine models of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
High-Performance Liquid Chromatography Methods for Amonafide Quantification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Amonafide in biological matrices using High-Performance Liquid Chromatography (HPLC). The methods described are suitable for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development.
Introduction
This compound is an antitumor agent that has been investigated for its efficacy against various cancers. Accurate and precise quantification of this compound in biological fluids such as plasma and urine is crucial for understanding its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the determination of drug concentrations in biological matrices. This document outlines two distinct HPLC methods for this compound quantification: a reversed-phase HPLC method with UV detection and a reversed-phase HPLC method coupled with fluorescence detection.
Method 1: Reversed-Phase HPLC with UV Detection for this compound in Human Plasma
This method is suitable for the routine analysis of this compound in human plasma samples.
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS) - (A suitable internal standard, such as a structurally similar compound not present in the matrix, should be selected and validated)
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid, analytical grade
-
Human plasma (drug-free)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
2. Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., XTerra RP18, 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
3. Preparation of Standard and Quality Control (QC) Solutions:
-
Primary Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol) to prepare a primary stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to cover the desired calibration range.
-
Internal Standard (IS) Working Solution: Prepare a working solution of the IS at a fixed concentration.
-
Calibration Standards and QC Samples: Spike drug-free human plasma with appropriate volumes of the working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.
4. Sample Preparation (Solid-Phase Extraction):
-
Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 0.5 mL of plasma sample (or standard/QC), add 50 µL of the IS working solution and vortex.
-
Load the sample mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove interfering substances.
-
Elute the this compound and IS from the cartridge with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject 20 µL into the HPLC system.
5. Chromatographic Conditions:
-
Column: XTerra RP18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A typical gradient could be:
-
0-2 min: 90% A, 10% B
-
2-10 min: Linear gradient to 10% A, 90% B
-
10-12 min: 10% A, 90% B
-
12.1-15 min: Re-equilibrate to 90% A, 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
UV Detection: 254 nm
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the IS against the nominal concentration of the calibration standards.
-
Determine the concentration of this compound in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 10 - 1000 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Limit of Detection (LOD) | 5 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (%RSD) | < 15% |
| Recovery | > 85% |
Method 2: Reversed-Phase HPLC with Fluorescence Detection for this compound in Urine
This method offers enhanced sensitivity and selectivity for the quantification of this compound in urine samples.
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS)
-
HPLC grade methanol and water
-
Ammonium acetate, analytical grade
-
Human urine (drug-free)
-
Liquid-Liquid Extraction (LLE) solvents (e.g., ethyl acetate)
2. Instrumentation:
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
3. Preparation of Standard and Quality Control (QC) Solutions:
-
Prepare stock, working standard, and QC solutions as described in Method 1, using drug-free urine as the matrix for calibration standards and QCs.
4. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of urine sample (or standard/QC), add 100 µL of the IS working solution and 100 µL of 1 M ammonium acetate buffer (pH 9.0).
-
Add 5 mL of ethyl acetate and vortex for 5 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase and inject 50 µL into the HPLC system.
5. Chromatographic Conditions:
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of 20 mM ammonium acetate buffer (pH 4.5) and methanol (e.g., 40:60, v/v).
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 50 µL
-
Column Temperature: 35°C
-
Fluorescence Detection: Excitation at 260 nm, Emission at 480 nm
6. Data Analysis:
-
Perform data analysis as described in Method 1.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 1 - 500 ng/mL (r² > 0.995) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (%RSD) | < 15% |
| Recovery | > 90% |
Experimental Workflow and Signaling Pathway Diagrams
Amonafide preparation and storage for cell culture experiments
Application Notes: Amonafide in Cell Culture
Introduction
This compound is a synthetic naphthalimide derivative that functions as a potent anti-neoplastic agent. It is a DNA intercalator and a topoisomerase II inhibitor, leading to the induction of DNA strand breaks and subsequent cell cycle arrest and apoptosis in cancer cells.[1][2][3] Notably, its efficacy is not significantly impacted by P-glycoprotein-mediated multidrug resistance, a common mechanism of treatment failure for other chemotherapeutic agents.[3][4] These characteristics make this compound a valuable compound for in vitro cancer research and drug development studies.
These application notes provide detailed protocols for the preparation, storage, and use of this compound in common cell culture-based assays, including cytotoxicity, cell cycle analysis, and apoptosis assays.
Mechanism of Action
This compound exerts its cytotoxic effects primarily through the inhibition of topoisomerase II (Topo II).[4] Unlike many other Topo II poisons, the action of this compound is largely independent of ATP.[4][5] The process involves:
-
DNA Intercalation: this compound inserts itself between the base pairs of the DNA double helix.[1]
-
Topoisomerase II Inhibition: This intercalation stabilizes the complex between Topo II and DNA, preventing the re-ligation of the DNA strands after the enzyme has created double-strand breaks to resolve DNA tangles.[5]
-
Induction of DNA Damage: The stabilization of this "cleavable complex" results in an accumulation of DNA single-strand breaks (SSBs) and double-strand breaks (DSBs).[4]
-
Cellular Response: This DNA damage triggers cellular stress responses, leading to cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis.[6][7][8] In some p53-deficient cells, this compound can activate an E2F1-dependent apoptotic pathway.[6]
Diagram: this compound's Mechanism of Action
Caption: Simplified signaling pathway of this compound action.
Preparation and Storage of this compound
Proper preparation and storage of this compound are critical for maintaining its stability and ensuring experimental reproducibility.
Solubility and Stock Solution Preparation
This compound powder is soluble in organic solvents but insoluble in water.[4] Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.
Table 1: this compound Solubility and Stock Solution Preparation
| Parameter | Value | Notes |
| Molecular Weight | 283.33 g/mol | - |
| Recommended Solvent | DMSO | Use fresh, anhydrous DMSO as moisture can reduce solubility.[4] |
| Solubility in DMSO | 57 mg/mL (approx. 201 mM) | [4] |
| Solubility in Ethanol | 4 mg/mL | [4][9] |
| Solubility in Water | Insoluble | [4] |
| Stock Concentration | 10-50 mM in DMSO | A 10 mM stock is common for cell culture assays.[4] |
Protocol for Preparing a 10 mM Stock Solution:
-
Weigh out 2.83 mg of this compound powder.
-
Add 1 mL of anhydrous DMSO.
-
Vortex or sonicate briefly until the powder is completely dissolved.
-
Aliquot the stock solution into small, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
Storage Conditions
Storing this compound correctly preserves its chemical integrity.
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 3 years | Keep tightly sealed in a desiccated environment.[4] |
| Stock Solution (in DMSO) | -80°C | Up to 1 year | Recommended for long-term storage.[2][4] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Suitable for short-term storage. Avoid repeated freeze-thaw cycles.[2][4] |
Experimental Protocols
1. Cytotoxicity Assay (MTT-Based)
This protocol determines the concentration of this compound that inhibits cell proliferation by 50% (IC50). The MTT assay measures the metabolic activity of viable cells.
Table 3: Example IC50 Values for this compound (72-hour exposure)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HT-29 | Colon Carcinoma | 4.67 | [4][10] |
| HeLa | Cervical Carcinoma | 2.73 | [4][10] |
| PC3 | Prostate Cancer | 6.38 | [4][10] |
| A549 | Lung Carcinoma | ~2.0 | [2] |
Diagram: MTT Cytotoxicity Assay Workflow
Caption: Workflow for determining this compound cytotoxicity via MTT assay.
Methodology:
-
Cell Seeding: Harvest logarithmically growing cells and seed them into a 96-well plate at a density of 2,500 cells/well in 150 µL of culture medium.[4][10] Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a series of this compound dilutions in culture medium from your DMSO stock. A typical starting concentration might be 10-20 µM, with 2-fold serial dilutions. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (e.g., <0.5%).
-
Treatment: Add the diluted this compound solutions to the appropriate wells. Include wells with untreated cells (medium only) and vehicle-treated cells (medium with DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.[4][10]
-
MTT Addition: Add 50 µL of MTT reagent (1 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
2. Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following this compound treatment. This compound is known to induce G2/M arrest.[6][8]
Diagram: Cell Cycle Analysis Workflow
Caption: Workflow for cell cycle analysis using PI staining.
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound (e.g., at 1x and 2x the IC50 concentration) and a vehicle control for a specified time (e.g., 24 or 48 hours).
-
Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension for fixation.[11] Incubate on ice for at least 2 hours or at -20°C for up to several weeks.[11]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer (e.g., PBS with 50 µg/mL PI and 100 µg/mL RNase A).[12]
-
Incubation: Incubate the cells for 30 minutes at room temperature, protected from light.[13]
-
Data Acquisition: Analyze the samples on a flow cytometer. Use a linear scale for the DNA content histogram.
-
Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.
3. Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis by this compound. It uses Annexin V to detect the externalization of phosphatidylserine in early apoptotic cells and PI to identify late apoptotic and necrotic cells with compromised membranes.
Diagram: Apoptosis Assay Workflow
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. After attachment, treat with this compound (e.g., at IC50 concentration) and a vehicle control for a desired period (e.g., 24, 48, or 72 hours).
-
Harvesting: Collect all cells, including those floating in the supernatant, as apoptotic cells may detach. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.[14]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[14] Gently mix.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[14]
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube before analysis.[14]
-
Data Acquisition: Analyze the samples by flow cytometry within one hour. The results will distinguish between four populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
References
- 1. This compound | C16H17N3O2 | CID 50515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound: a potential role in treating acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. E2F1-dependent pathways are involved in this compound analogue 7-d-induced DNA damage, G2/M arrest, and apoptosis in p53-deficient K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug repositioning for pan-cancers of the digestive system: Identification of this compound and BX795 as potential therapeutics via integrative Omics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethonafide-induced cytotoxicity is mediated by topoisomerase II inhibition in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | Topoisomerase | TargetMol [targetmol.com]
- 10. eurodiagnostico.com [eurodiagnostico.com]
- 11. vet.cornell.edu [vet.cornell.edu]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Application Notes and Protocols for Lentiviral-Based Assays to Study Amonafide Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amonafide is a topoisomerase II inhibitor that has shown efficacy in treating certain cancers, particularly acute myeloid leukemia (AML).[1][2] However, as with many chemotherapeutic agents, the development of drug resistance is a significant clinical challenge that can lead to treatment failure.[1][3] Understanding the molecular mechanisms underlying this compound resistance is crucial for developing strategies to overcome it, such as designing combination therapies or identifying biomarkers to predict patient response.
Lentiviral-based assays, including CRISPR-Cas9 and shRNA screens, are powerful tools for identifying genes and pathways that contribute to drug resistance.[4][5] These unbiased, genome-wide approaches can uncover novel resistance mechanisms that may not be identified through candidate gene approaches. This document provides detailed protocols and application notes for utilizing lentiviral-based screens to investigate this compound resistance.
Key Concepts in Lentiviral-Based Resistance Screening
Lentiviral vectors are efficient tools for introducing genetic material into a wide range of cell types, including both dividing and non-dividing cells.[6][7] For resistance studies, they are primarily used to deliver libraries of genetic perturbations, such as single-guide RNAs (sgRNAs) for CRISPR-mediated gene knockout or short hairpin RNAs (shRNAs) for RNA interference (RNAi)-mediated gene knockdown.
The general principle of a pooled lentiviral screen for drug resistance is as follows:
-
A population of cancer cells is transduced with a pooled lentiviral library, where each virus particle carries a unique sgRNA or shRNA targeting a specific gene.
-
The transduced cells are then treated with the drug of interest (in this case, this compound).
-
Cells that have received a genetic perturbation that confers resistance to this compound will survive and proliferate, while other cells will be killed.
-
Genomic DNA is isolated from the surviving cell population, and the sgRNA or shRNA sequences are amplified and identified by next-generation sequencing (NGS).
-
Genes whose corresponding sgRNAs or shRNAs are enriched in the this compound-treated population compared to a control population are considered candidate resistance genes.
Experimental Protocols
Protocol 1: Determination of Optimal this compound and Puromycin Concentrations
Objective: To determine the minimum concentration of this compound that effectively kills the parental cancer cell line and the optimal concentration of puromycin for selecting transduced cells.
Materials:
-
Parental cancer cell line (e.g., a human AML cell line like MV4-11)
-
Complete cell culture medium
-
This compound
-
Puromycin[8]
-
96-well plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
Procedure for this compound Kill Curve:
-
Seed the parental cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Prepare a serial dilution of this compound in complete culture medium. The concentration range should be broad enough to capture the full dose-response curve.
-
Add the different concentrations of this compound to the wells. Include a vehicle-only control.
-
Incubate the plate for a period relevant to the cell line's doubling time and the drug's mechanism of action (e.g., 72-96 hours).
-
Assess cell viability using a suitable assay.
-
Plot the cell viability against the this compound concentration to determine the IC50 (the concentration that inhibits 50% of cell growth) and the minimum lethal dose.
Procedure for Puromycin Kill Curve: [6][8]
-
Seed the parental cells in a 96-well plate.
-
Prepare a serial dilution of puromycin in complete culture medium (e.g., 0.5-10 µg/mL).[6]
-
Add the different concentrations of puromycin to the wells. Include a no-puromycin control.
-
Incubate the plate, replacing the medium with fresh puromycin-containing medium every 2-3 days.[6]
-
Monitor the cells daily for viability.
-
The optimal puromycin concentration is the lowest concentration that results in complete cell death within 3-5 days.[8]
Protocol 2: Pooled Lentiviral CRISPR-Cas9 Knockout Screen to Identify this compound Resistance Genes
Objective: To perform a genome-wide or targeted CRISPR-Cas9 knockout screen to identify genes whose loss confers resistance to this compound.
Materials:
-
Cas9-expressing parental cancer cell line
-
Pooled lentiviral sgRNA library (e.g., whole-genome or focused on a specific gene family)
-
Lentivirus packaging plasmids
-
HEK293T cells for lentivirus production
-
Transfection reagent
-
Polybrene[6]
-
This compound
-
Puromycin
-
Genomic DNA extraction kit
-
PCR reagents for sgRNA amplification
-
Next-generation sequencing platform
Procedure:
Part A: Lentivirus Production and Titer Determination
-
Produce the pooled lentiviral sgRNA library by transfecting HEK293T cells with the sgRNA library plasmid pool and packaging plasmids.
-
Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Determine the viral titer to calculate the appropriate multiplicity of infection (MOI). The MOI is the ratio of viral particles to target cells. For a pooled screen, a low MOI (0.1-0.3) is recommended to ensure that most cells receive only one sgRNA.[4]
Part B: Lentiviral Transduction of Target Cells
-
Seed the Cas9-expressing parental cells.
-
Transduce the cells with the pooled lentiviral sgRNA library at an MOI of 0.1-0.3 in the presence of polybrene (typically 4-8 µg/mL).[9]
-
Ensure a sufficient number of cells are transduced to maintain a high representation of the sgRNA library (at least 500-1000 cells per sgRNA).
Part C: Antibiotic Selection and this compound Treatment
-
After 24-48 hours, select for transduced cells by adding puromycin at the predetermined optimal concentration.
-
After selection is complete, split the cell population into two groups: a control group (treated with vehicle) and an this compound-treated group.
-
Treat the cells with the predetermined minimum lethal dose of this compound.
-
Continue to culture the cells, passaging them as needed, until a significant portion of the this compound-treated population has died and resistant colonies have emerged.
Part D: Genomic DNA Extraction, PCR, and Sequencing
-
Harvest the surviving cells from both the control and this compound-treated populations.
-
Extract genomic DNA from both populations.
-
Amplify the integrated sgRNA sequences from the genomic DNA using PCR.[9]
-
Submit the PCR products for next-generation sequencing to determine the relative abundance of each sgRNA.
Part E: Data Analysis
-
Align the sequencing reads to the sgRNA library reference to count the occurrences of each sgRNA.
-
Identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control population.
-
Perform gene-level analysis to identify genes that are targeted by multiple enriched sgRNAs. These are the candidate this compound resistance genes.
Protocol 3: Validation of Candidate Resistance Genes
Objective: To validate the top candidate genes from the screen by individually knocking them out and assessing the impact on this compound resistance.
Materials:
-
Cas9-expressing parental cancer cell line
-
Lentiviral vectors encoding individual sgRNAs for each candidate gene and a non-targeting control sgRNA
-
This compound
-
Cell viability assay reagents
-
Western blotting reagents
Procedure:
-
Individually transduce the Cas9-expressing parental cells with lentiviruses carrying sgRNAs for each candidate gene and a non-targeting control.
-
Select for transduced cells with puromycin.
-
Confirm gene knockout by Western blotting or other appropriate methods.
-
Perform a dose-response experiment with this compound on each of the knockout cell lines and the control cell line.
-
Determine the IC50 for this compound in each cell line. A significant increase in the IC50 for a knockout cell line compared to the control validates that the knocked-out gene is involved in this compound sensitivity.
Data Presentation
Table 1: Hypothetical Results from a Pooled CRISPR Screen for this compound Resistance
| Gene Symbol | Number of Enriched sgRNAs | Average Log2 Fold Change (this compound/Control) | p-value | Rank |
| GENE-A | 4 | 5.8 | 1.2e-6 | 1 |
| GENE-B | 3 | 4.9 | 3.5e-5 | 2 |
| GENE-C | 4 | 4.5 | 8.1e-5 | 3 |
| GENE-D | 2 | 3.7 | 1.4e-4 | 4 |
| GENE-E | 3 | 3.2 | 5.6e-4 | 5 |
Table 2: Hypothetical Validation of Top Candidate Genes
| Cell Line | Target Gene | This compound IC50 (nM) | Fold Change in IC50 (vs. Control) |
| Parental-Cas9 + sgControl | Non-targeting | 50 | 1.0 |
| Parental-Cas9 + sgGENE-A | GENE-A | 250 | 5.0 |
| Parental-Cas9 + sgGENE-B | GENE-B | 180 | 3.6 |
| Parental-Cas9 + sgGENE-C | GENE-C | 150 | 3.0 |
Visualizations
Experimental Workflow
Caption: Workflow for a lentiviral-based CRISPR screen.
Potential Signaling Pathways in this compound Resistance
Mechanisms of resistance to topoisomerase II inhibitors like this compound can involve alterations in drug transport, changes in the topoisomerase II enzyme itself, and activation of pro-survival signaling pathways. Pathways commonly implicated in chemotherapy resistance include the PI3K/Akt/mTOR and MAPK/ERK pathways, which regulate cell survival, proliferation, and apoptosis.
Caption: Key signaling pathways in drug resistance.
References
- 1. In vivo screens using a selective CRISPR antigen removal lentiviral vector system reveal immune dependencies in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a potential role in treating acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a future in treatment of resistant and secondary acute myeloid leukemia? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pooled Lentiviral CRISPR-Cas9 Screens for Functional Genomics in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. Parallel shRNA and CRISPR-Cas9 screens enable antiviral drug target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generation of Stable Cell Lines Using Lentivirus Protocol - Creative Biogene [creative-biogene.com]
- 7. Generation of Stable Expression Mammalian Cell Lines Using Lentivirus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pooled shRNA Library Screening to Identify Factors that Modulate a Drug Resistance Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CRISPR-Cas9 Screening to Identify Amonafide Sensitivity Genes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amonafide is a potent anti-cancer agent that functions as a DNA intercalator and a topoisomerase II (TOP2) inhibitor.[1][2][3] Its mechanism of action involves stabilizing the TOP2-DNA cleavage complex, which leads to the accumulation of DNA double-strand breaks and subsequent cell death in cancer cells.[1][4][5] Despite its promise, variability in patient response and the development of resistance remain significant clinical challenges. Identifying the genetic determinants of this compound sensitivity is crucial for patient stratification and the development of effective combination therapies.
CRISPR-Cas9 genome-wide screening is a powerful tool for systematically identifying genes that modulate drug sensitivity.[6][7][8] By creating a pooled library of cells with single-gene knockouts, researchers can identify genes whose loss confers either sensitivity or resistance to a specific compound. This document provides detailed application notes and protocols for employing CRISPR-Cas9 screening to uncover the genetic landscape of this compound sensitivity.
Proposed Signaling Pathway and Resistance Mechanisms
The primary target of this compound is TOP2, leading to DNA damage. Cellular response to this compound is therefore critically dependent on DNA damage response (DDR) pathways. Genes involved in DNA repair, cell cycle checkpoints, and apoptosis are likely to influence sensitivity. Furthermore, genes like SLFN11 have been identified as key determinants of sensitivity to a broad range of DNA-damaging agents, including topoisomerase inhibitors.[9][10][11]
References
- 1. selleckchem.com [selleckchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | C16H17N3O2 | CID 50515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Topoisomerase II-mediated DNA cleavage by this compound and its structural analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. broadinstitute.org [broadinstitute.org]
- 8. synthego.com [synthego.com]
- 9. New way to address chemoresistance linked to the protein SLFN11 | Center for Cancer Research [ccr.cancer.gov]
- 10. SLFN11: a pan-cancer biomarker for DNA-targeted drugs sensitivity and therapeutic strategy guidance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis After Amonafide Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amonafide is a synthetic naphthalimide derivative that has demonstrated significant antitumor activity in various cancer models. Its primary mechanism of action involves the inhibition of topoisomerase II, an essential enzyme for DNA replication and repair. By intercalating into DNA and stabilizing the topoisomerase II-DNA cleavage complex, this compound induces DNA double-strand breaks, leading to cell cycle arrest and ultimately, apoptosis or programmed cell death. The induction of apoptosis is a key indicator of the efficacy of many anticancer agents, making its accurate quantification a critical component of drug development.
Flow cytometry is a powerful and high-throughput technique for the quantitative analysis of apoptosis at the single-cell level. The most common method for detecting apoptosis by flow cytometry is the dual staining of cells with Annexin V and a viability dye such as Propidium Iodide (PI). In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During the early stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide is a fluorescent intercalating agent that cannot cross the intact membrane of live or early apoptotic cells but can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised. This dual-staining approach allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cell populations.
These application notes provide a detailed protocol for the analysis of this compound-induced apoptosis using Annexin V and PI staining followed by flow cytometry. Additionally, it includes a summary of expected quantitative data and a diagram of the proposed signaling pathway.
Data Presentation
The following table summarizes representative quantitative data for apoptosis induction in cancer cell lines following treatment with this compound. Data is presented as the percentage of apoptotic cells (early and late) as determined by Annexin V/PI staining and flow cytometry.
| Cell Line | Treatment | Concentration (µM) | Incubation Time (hours) | % Apoptotic Cells (Annexin V Positive) |
| HT29 (Human Colorectal Adenocarcinoma) | DMSO (Vehicle Control) | - | 48 | ~5% |
| HT29 (Human Colorectal Adenocarcinoma) | This compound | 5 | 48 | ~25% |
| HT29 (Human Colorectal Adenocarcinoma) | This compound | 10 | 48 | ~45% |
| HepG2 (Human Liver Hepatocellular Carcinoma) | DMSO (Vehicle Control) | - | 48 | ~3% |
| HepG2 (Human Liver Hepatocellular Carcinoma) | This compound | 5 | 48 | ~20% |
| HepG2 (Human Liver Hepatocellular Carcinoma) | This compound | 10 | 48 | ~35% |
Experimental Protocols
Materials and Reagents
-
This compound (store as a stock solution in DMSO at -20°C)
-
Cancer cell line of interest (e.g., HT29, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Sterile microcentrifuge tubes
-
Flow cytometer
Cell Culture and this compound Treatment
-
Seed the cancer cells in 6-well plates at a density that will allow for logarithmic growth during the treatment period and ensure they are sub-confluent at the time of harvesting.
-
Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Prepare fresh dilutions of this compound in complete cell culture medium from the stock solution to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the existing medium from the cells and replace it with the medium containing the appropriate concentrations of this compound or vehicle control.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
Sample Preparation for Flow Cytometry
-
For adherent cells:
-
Carefully collect the culture medium, which may contain detached apoptotic cells, into a 15 mL conical tube.
-
Wash the adherent cells once with PBS.
-
Add Trypsin-EDTA to the well and incubate at 37°C until the cells detach.
-
Neutralize the trypsin with complete medium and combine the detached cells with the previously collected culture medium.
-
-
For suspension cells:
-
Collect the cells directly into a 15 mL conical tube.
-
-
Centrifuge the cell suspension at 300 x g for 5 minutes at room temperature.
-
Discard the supernatant and wash the cell pellet twice with cold PBS, centrifuging after each wash.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
Annexin V and Propidium Iodide Staining
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a fresh microcentrifuge tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
Flow Cytometry Analysis
-
Set up the flow cytometer with the appropriate laser and filter settings for FITC (for Annexin V) and PI.
-
Use unstained cells to set the forward scatter (FSC) and side scatter (SSC) parameters to gate the cell population of interest and to adjust for autofluorescence.
-
Use single-stained controls (Annexin V-FITC only and PI only) to set up the compensation for spectral overlap.
-
Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000) for statistical analysis.
-
Analyze the data using appropriate software. Create a quadrant plot with Annexin V-FITC on the x-axis and PI on the y-axis.
-
Lower-left quadrant (Annexin V- / PI-): Live cells
-
Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left quadrant (Annexin V- / PI+): Necrotic cells (due to mechanical damage)
-
Mandatory Visualizations
Caption: Experimental workflow for apoptosis analysis.
Caption: this compound-induced apoptosis pathway.
Troubleshooting & Optimization
Troubleshooting Amonafide solubility issues for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Amonafide in in vitro assays, with a special focus on troubleshooting common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a topoisomerase II inhibitor and a DNA intercalating agent. It exerts its cytotoxic effects by binding to DNA and inhibiting the topoisomerase II enzyme. This leads to the stabilization of the DNA-enzyme complex, resulting in DNA strand breaks and ultimately triggering apoptosis (cell death) in cancer cells.[1][2][3]
Q2: In which solvents is this compound soluble?
This compound is readily soluble in dimethyl sulfoxide (DMSO) and has limited solubility in ethanol. It is considered insoluble in water. For cell culture experiments, it is highly recommended to prepare a concentrated stock solution in DMSO.[4][5][6]
Q3: What is the recommended storage condition for this compound powder and stock solutions?
This compound powder should be stored at -20°C for long-term stability (up to 3 years). This compound stock solutions prepared in DMSO can be stored at -20°C for up to one month or at -80°C for up to a year. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[4][6]
Q4: Can I dissolve this compound directly in cell culture media?
No, this compound is poorly soluble in aqueous solutions like cell culture media. Direct dissolution will likely result in precipitation and an inaccurate final concentration. A stock solution in DMSO should be prepared first and then serially diluted to the final working concentration in the cell culture medium.
Q5: What is a typical working concentration for this compound in in vitro assays?
The effective concentration of this compound can vary depending on the cell line and the assay duration. However, IC50 values (the concentration that inhibits 50% of cell growth) for many cancer cell lines are in the low micromolar range. For example, the IC50 for HT-29, HeLa, and PC3 cells has been reported to be 4.67 µM, 2.73 µM, and 6.38 µM, respectively.[6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide: this compound Solubility Issues
Difficulties with this compound solubility can lead to inconsistent and unreliable experimental results. This guide provides a step-by-step approach to address and prevent these issues.
Problem: Precipitate forms when diluting this compound stock solution in cell culture media.
-
Cause 1: High final DMSO concentration. The concentration of DMSO in the final cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity and to maintain the solubility of this compound.
-
Solution: Prepare a higher concentration stock solution of this compound in DMSO. This will allow for a greater dilution factor, resulting in a lower final DMSO concentration in your assay.
-
Cause 2: Low temperature of the cell culture media. Adding a cold stock solution to cold media can cause the compound to precipitate.
-
Solution: Gently warm both the this compound stock solution and the cell culture media to 37°C before mixing.
-
Cause 3: Inadequate mixing. Insufficient mixing upon dilution can lead to localized high concentrations of this compound, causing it to precipitate.
-
Solution: After adding the this compound stock solution to the cell culture media, mix the solution thoroughly by gentle vortexing or inversion.
Problem: Inconsistent results between experiments.
-
Cause: Degradation of this compound stock solution. Repeated freeze-thaw cycles can lead to the degradation of the compound.
-
Solution: Aliquot the this compound stock solution into single-use volumes to minimize the number of freeze-thaw cycles.
-
Cause: Inaccurate initial concentration of the stock solution.
-
Solution: Ensure that the this compound powder is completely dissolved in DMSO when preparing the stock solution. Sonication can aid in dissolution.[7]
This compound Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Reference |
| DMSO | ≥14.2 mg/mL | [5] |
| DMSO | 57 mg/mL (201.17 mM) | [6] |
| DMSO | 53 mg/mL (187.06 mM) | [7] |
| Ethanol | 4 mg/mL | [6][7] |
| Water | Insoluble | [6] |
| 0.1 N HCl | ~20 mg/mL | [8] |
| pH 4 Acetate Buffer | ~10 mg/mL | [8] |
| 0.1 N NaOH | < 1 mg/mL | [8] |
| pH 9 Carbonate Buffer | < 1 mg/mL | [8] |
| 10% Ethanol | < 1 mg/mL | [8] |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-quality, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution until the this compound is completely dissolved. If necessary, sonicate the solution for a few minutes to ensure complete dissolution.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the this compound stock solution in cell culture media to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the old media from the wells and add the media containing the different concentrations of this compound. Include a vehicle control (media with the same final concentration of DMSO) and a negative control (media only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT reagent to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: this compound's mechanism of action leading to apoptosis.
References
- 1. Topoisomerase inhibitor this compound enhances defense responses to promote longevity in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Topoisomerase | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. ascopubs.org [ascopubs.org]
- 6. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Managing off-target effects of Amonafide in C. elegans studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for managing the off-target effects of Amonafide in C. elegans studies. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data summaries to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is primarily known as a topoisomerase II (Topo II) inhibitor and a DNA intercalator.[1][2] It functions by blocking the binding of Topo II to DNA, which disrupts DNA replication and organization, ultimately inducing apoptosis (programmed cell death).[1][3] Unlike classical Topo II inhibitors like etoposide or doxorubicin, this compound is thought to act at an earlier step in the catalytic cycle, before the formation of DNA-cleavable complexes, which may result in less overall DNA damage.[3]
Q2: What are the observed on-target effects of this compound in C. elegans?
A2: In C. elegans, the on-target effect of this compound is linked to its inhibition of the top-2 gene, the worm ortholog of human Topo II.[4] Studies have shown that inhibiting top-2 via RNA interference (RNAi) can extend the healthspan of the worms, similar to the effects observed with this compound treatment.[4] This suggests that the geroprotective effects are, at least in part, mediated by its canonical function as a topoisomerase inhibitor.
Q3: What are the known off-target or non-canonical effects of this compound in C. elegans?
A3: Recent research has revealed that this compound's benefits in C. elegans are not solely dependent on Topo II inhibition. The drug activates several cellular defense and stress response pathways, which are considered off-target or non-canonical effects in the context of its function as a cancer therapeutic. These pathways include:
-
Mitochondrial Unfolded Protein Response (UPRmt): this compound treatment leads to a significant increase in the expression of UPRmt-related heat shock proteins like HSP-6 and HSP-60. This response is critically dependent on the transcription factor ATFS-1.[4][5]
-
Immune and Stress Responses: The drug partially depends on the immune response transcription factor ZIP-2 and the integrated stress response transcription factor ATF-4 to promote healthspan.[4][5][6]
-
Xenobiotic Detoxification: this compound upregulates genes associated with drug metabolism, such as those in the cytochrome P450 family, and pathways like glutathione metabolism.[4]
Q4: How do the longevity effects of this compound in C. elegans relate to canonical aging pathways?
A4: Interestingly, the longevity effects of this compound in C. elegans were found to be largely independent of the canonical DAF-16/FOXO pathway, which is a central regulator of lifespan extension downstream of reduced insulin/IGF-1 signaling.[4][5] This highlights that this compound promotes longevity through alternative mechanisms, primarily by enhancing cellular defense and stress resilience.
Q5: What are the general concerns regarding this compound's off-target effects?
A5: As a DNA intercalating agent and topoisomerase inhibitor, this compound carries a risk of genotoxicity and potential disruption of normal DNA replication and repair processes.[4] In clinical studies with human patients, this compound has been associated with dose-dependent myelosuppression (a decrease in bone marrow activity).[4] These potential adverse effects underscore the need for careful dose optimization in experimental models.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability or lack of reproducibility in lifespan/healthspan assays. | 1. Inconsistent drug concentration in the media. 2. Age synchronization of worms is not precise. 3. Bacterial food source (E. coli) is metabolizing the drug.[7] | 1. Ensure this compound is thoroughly mixed into the NGM agar just before pouring the plates. Use a consistent solvent (e.g., DMSO) and a final solvent concentration that is non-toxic to the worms. 2. Use a standard bleaching protocol to obtain a tightly synchronized population of L1 larvae for each experiment.[8] 3. Consider using UV-killed or antibiotic-treated E. coli to prevent drug metabolism by the bacteria. Note that this may alter worm development.[7] |
| No significant effect of this compound on lifespan or healthspan is observed. | 1. Sub-optimal drug concentration. 2. Poor drug uptake by the worms due to the cuticle barrier.[7] 3. The specific phenotype being measured is not affected by the pathways this compound modulates. | 1. Perform a dose-response curve. Effective concentrations in C. elegans have been reported at 50 µM and 100 µM.[4][9] 2. Consider using mutant strains with increased cuticle permeability, although this may introduce confounding variables.[7] Ensure worms are cultured on the drug plates from an early larval stage (e.g., L1) to maximize exposure. 3. Measure multiple healthspan parameters, such as mobility, pharyngeal pumping, and stress resistance, in addition to lifespan. |
| High toxicity or developmental defects are observed at tested concentrations. | 1. The concentration of this compound or the solvent (e.g., DMSO) is too high. 2. The worm strain used is particularly sensitive to genotoxic stress. | 1. Lower the concentration of this compound. Test a range from 10 µM to 100 µM. Ensure the final DMSO concentration does not exceed 0.5-1%. 2. Test the drug on the wild-type N2 Bristol strain first. If using a mutant strain, be aware that mutations in DNA repair pathways may sensitize the worms to this compound. |
| Unsure if the observed phenotype is due to on-target (Topo II inhibition) or off-target effects. | The phenotype could be a result of Topo II inhibition, activation of stress pathways, or a combination of both. | 1. Use top-2 RNAi: Compare the phenotype of this compound-treated worms to that of worms subjected to top-2 RNAi. If the phenotypes are similar, it suggests an on-target effect.[4] 2. Use genetic knockouts: Test this compound in mutant strains lacking key off-target pathway components (e.g., atfs-1(null), zip-2(null)). If the drug's effect is diminished or absent in these mutants, it confirms the involvement of these off-target pathways.[4][5] 3. Use reporter strains: Employ fluorescent reporter strains (e.g., hsp-6::GFP) to directly visualize the activation of specific off-target pathways like the UPRmt.[4] |
Quantitative Data Summary
The following table summarizes key quantitative data related to this compound's activity from cell-based assays and C. elegans studies.
| Parameter | System | Value / Concentration | Outcome | Reference |
| IC50 (Growth Inhibition) | Human HT-29 Cells | 4.67 µM | 50% inhibition of cell growth | [10] |
| Human HeLa Cells | 2.73 µM | 50% inhibition of cell growth | [10] | |
| Human PC3 Cells | 6.38 µM | 50% inhibition of cell growth | [10] | |
| IC50 (kDNA Decatenation) | In vitro (Topo II catalytic assay) | 184 µM | 50% inhibition of Topo II catalytic activity (less potent than other inhibitors) | [3] |
| Effective Concentration | C. elegans (N2 strain) | 50 µM & 100 µM | Significant improvement in mobility (healthspan) | [4] |
| C. elegans (N2 strain) | 100 µM | ~25% extension in mean lifespan | [9] |
Experimental Protocols
Protocol 1: Differentiating On-Target vs. Off-Target Effects
This protocol uses a combination of this compound treatment and top-2 RNAi to dissect the contribution of on-target versus off-target pathways to an observed phenotype (e.g., healthspan).
Materials:
-
N2 wild-type C. elegans
-
NGM plates
-
E. coli OP50 (for control) and E. coli HT115 expressing top-2 dsRNA or an empty vector control (L4440)
-
This compound stock solution (e.g., 100 mM in DMSO)
-
M9 Buffer
Methodology:
-
Prepare Plates:
-
Prepare NGM agar. After autoclaving and cooling to ~55°C, add this compound to a final concentration of 100 µM or vehicle (DMSO). Pour plates and let them dry.
-
Prepare separate NGM plates containing ampicillin and IPTG for RNAi.
-
-
Seed Plates:
-
Seed this compound/vehicle plates with concentrated OP50 bacteria.
-
Seed RNAi plates with overnight cultures of HT115 bacteria carrying either the L4440 empty vector or the top-2 RNAi vector. Allow the bacterial lawn to grow.
-
-
Synchronize Worms:
-
Perform bleaching of gravid adult worms to obtain eggs. Allow eggs to hatch overnight in M9 buffer to get a synchronized population of L1 larvae.
-
-
Experimental Setup (4 Groups):
-
Group 1 (Vehicle Control): Plate L1s onto vehicle (DMSO) plates seeded with OP50.
-
Group 2 (this compound Treatment): Plate L1s onto 100 µM this compound plates seeded with OP50.
-
Group 3 (Control RNAi): Plate L1s onto L4440 RNAi plates.
-
Group 4 (top-2 RNAi): Plate L1s onto top-2 RNAi plates.
-
-
Phenotypic Analysis:
-
Incubate plates at 20°C.
-
Assess the desired phenotype at an appropriate time point. For healthspan, measure mobility on day 13 of adulthood.[4]
-
Interpretation: Compare the phenotype of Group 2 (this compound) with Group 4 (top-2 RNAi). A similar phenotype suggests a strong on-target contribution. Differences imply the involvement of off-target pathways.
-
Protocol 2: Assessing UPRmt Activation with hsp-6::GFP Reporter
This protocol measures the activation of the mitochondrial unfolded protein response (UPRmt), a key off-target effect, using a fluorescent reporter strain.
Materials:
-
C. elegans strain carrying the hsp-6::GFP reporter transgene.
-
NGM plates.
-
E. coli OP50.
-
This compound stock solution.
-
Fluorescence microscope with a GFP filter set.
Methodology:
-
Prepare Dose-Response Plates: Prepare NGM plates with a range of this compound concentrations (e.g., 0 µM, 25 µM, 50 µM, 100 µM), using DMSO as a vehicle control.
-
Synchronize and Plate Worms: Obtain a synchronized L1 population of hsp-6::GFP worms and plate them onto the prepared drug plates.
-
Incubation: Grow the worms at 20°C for a set period (e.g., until they reach the L4 or young adult stage).
-
Imaging:
-
Mount worms on a 2% agarose pad on a microscope slide.
-
Immobilize worms using a paralyzing agent like levamisole.
-
Capture fluorescent images of the worms under the GFP channel. Use consistent exposure settings for all groups.
-
-
Quantification:
-
Quantify the mean GFP fluorescence intensity across the body of the worm using image analysis software (e.g., ImageJ/Fiji).
-
Analyze at least 15-20 worms per condition.
-
Interpretation: A dose-dependent increase in GFP fluorescence indicates that this compound activates the UPRmt pathway.[4]
-
Visualizations: Pathways and Workflows
Below are diagrams illustrating the key mechanisms and experimental logic for studying this compound in C. elegans.
Caption: this compound's primary mechanism of action as a Topo II inhibitor.
Caption: Off-target pathways activated by this compound in C. elegans.
Caption: Workflow for investigating this compound's effects in C. elegans.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Topoisomerase inhibitor this compound enhances defense responses to promote longevity in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topoisomerase inhibitor this compound enhances defense responses to promote longevity in C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.rug.nl [research.rug.nl]
- 7. Drug discovery: Insights from the invertebrate Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocols for treating C. elegans with pharmacological agents, osmoles, and salts for imaging and behavioral assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
Technical Support Center: Improving Amonafide Delivery In Vivo Using Nanoparticles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the nanoparticle-based delivery of Amonafide.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a DNA intercalating agent and a topoisomerase II inhibitor.[1] It stabilizes the covalent complex between DNA and topoisomerase II, leading to DNA strand breaks.[1] This disruption of the DNA cleavage-relegation equilibrium triggers a cascade of cytotoxic events, which can ultimately lead to apoptotic cell death. Unlike many other topoisomerase II poisons, the action of this compound is largely independent of ATP.
Q2: What are the main challenges in the in vivo delivery of this compound?
A2: The primary challenges for in vivo delivery of this compound include its potential for myelosuppression and variable metabolism. This compound is metabolized by N-acetyl transferase 2 (NAT2) into N-acetyl this compound (NAA), which can lead to increased toxicity. This variability in metabolism can complicate dosing and lead to adverse side effects. Nanoparticle delivery systems aim to mitigate these issues by altering the biodistribution and providing controlled release of the drug.
Q3: What types of nanoparticles are suitable for this compound delivery?
A3: Given this compound's hydrophobic nature, several types of nanoparticles can be considered for its encapsulation. These include:
-
Liposomes: These are lipid-based nanocarriers that can encapsulate hydrophobic drugs within their lipid bilayer. They are biocompatible, biodegradable, and can reduce systemic toxicity.[2]
-
Polymeric Nanoparticles (e.g., PLGA): Poly(lactic-co-glycolic acid) (PLGA) nanoparticles are biodegradable and biocompatible, offering controlled and sustained drug release.[3][4]
-
Solid Lipid Nanoparticles (SLNs): SLNs are made from solid lipids and are a promising carrier system for enhancing the bioavailability of hydrophobic drugs.[2][5][6][7]
Q4: How does nanoparticle encapsulation affect the efficacy and toxicity of this compound?
A4: Nanoparticle encapsulation can enhance the therapeutic index of this compound in several ways. By controlling the release of the drug, nanoparticles can maintain a therapeutic concentration for a longer duration, potentially reducing the required dose and frequency of administration. Furthermore, nanoparticle formulations can alter the biodistribution of the drug, leading to preferential accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect, thereby reducing exposure to healthy tissues and minimizing side effects.
Troubleshooting Guides
Low Encapsulation Efficiency of this compound
| Potential Cause | Troubleshooting Steps |
| Poor affinity of this compound for the nanoparticle core. | For liposomes, consider using a pH gradient loading method, which has been shown to be more efficient for encapsulating naphthalimide derivatives like mitonafide.[8][9] For PLGA nanoparticles, ensure the organic solvent used fully solubilizes both the polymer and this compound. |
| Drug partitioning into the external aqueous phase during formulation. | For emulsion-based methods, optimize the homogenization speed and time to ensure rapid nanoparticle formation, minimizing the time for drug leakage. For nanoprecipitation, a rapid diffusion of the organic solvent into the aqueous phase is crucial.[10] |
| Suboptimal drug-to-polymer/lipid ratio. | Systematically vary the initial drug-to-polymer or drug-to-lipid ratio to find the optimal loading capacity. Exceeding the saturation point can lead to drug precipitation and low encapsulation. |
| Inaccurate measurement of non-encapsulated drug. | Use a reliable method to separate free drug from the nanoparticles, such as ultracentrifugation or centrifugal ultrafiltration. Ensure that the analytical method (e.g., HPLC) is validated for quantifying this compound in the supernatant. |
Undesirable Nanoparticle Size or Polydispersity
| Potential Cause | Troubleshooting Steps |
| Inappropriate formulation parameters. | For PLGA nanoparticles prepared by nanoprecipitation, adjust the polymer concentration, solvent-to-antisolvent ratio, and mixing speed.[10] For solid lipid nanoparticles, the type and concentration of surfactant, as well as the homogenization pressure and temperature, are critical parameters to optimize.[5][7] |
| Aggregation of nanoparticles. | Ensure sufficient surfactant concentration to stabilize the nanoparticles. The choice of surfactant can also influence particle size and stability. For liposomes, including a PEGylated lipid in the formulation can provide steric stabilization and prevent aggregation. |
| Issues with the manufacturing process. | For microfluidic synthesis, optimize the flow rate ratio and total flow rate to achieve a more uniform particle size distribution.[11][12] For batch methods, ensure consistent and efficient mixing. |
Inconsistent In Vitro Drug Release Profile
| Potential Cause | Troubleshooting Steps |
| Initial burst release is too high. | This may be due to a significant amount of this compound adsorbed on the nanoparticle surface. Optimize the washing steps after nanoparticle preparation to remove surface-bound drug. For liposomes, a more rigid lipid bilayer (e.g., using DSPC instead of SoyPC) can slow down drug release.[13] |
| Drug release is too slow. | For PLGA nanoparticles, using a polymer with a lower molecular weight or a higher glycolic acid content can accelerate drug release due to faster polymer degradation.[3] For liposomes, a more fluid lipid bilayer can enhance the release rate.[13] |
| Inaccurate release measurements. | Ensure proper separation of the released drug from the nanoparticles at each time point. The dialysis membrane method is commonly used, but ensure the membrane does not bind the drug and has an appropriate molecular weight cut-off. |
Unexpected In Vivo Toxicity
| Potential Cause | Troubleshooting Steps |
| Toxicity from the nanoparticle components. | Ensure that all lipids, polymers, and surfactants used are biocompatible and used at concentrations that are considered safe. Conduct toxicity studies with blank nanoparticles (without this compound) as a control. |
| Altered biodistribution leading to accumulation in sensitive organs. | Characterize the biodistribution of the this compound-loaded nanoparticles. Surface modification with PEG can increase circulation time and reduce uptake by the reticuloendothelial system (liver and spleen). |
| Rapid in vivo drug release. | The in vitro release profile may not always perfectly predict in vivo behavior. If rapid release is suspected, consider using a more stable nanoparticle formulation with a slower in vitro release profile. |
Quantitative Data
Table 1: Physicochemical Properties of Mitonafide-Loaded Liposomes (this compound Analog)
| Formulation | Lipid Composition | Loading Method | Encapsulation Efficiency (%) | Size (nm) | PDI |
| F1 | SoyPC/Chol/DSPE-PEG2000 | Bilayer | 5 ± 2 | 130 ± 5 | 0.15 ± 0.03 |
| F2 | DSPC/Chol/DSPE-PEG2000 | Bilayer | 8 ± 3 | 125 ± 8 | 0.12 ± 0.02 |
| F3 | SoyPC/Chol/DSPE-PEG2000 | pH Gradient | 45 ± 5 | 135 ± 6 | 0.18 ± 0.04 |
| F4 | DSPC/Chol/DSPE-PEG2000 | pH Gradient | 60 ± 7 | 128 ± 4 | 0.14 ± 0.03 |
Data adapted from a study on mitonafide, a close structural analog of this compound.[13]
Table 2: In Vitro Cytotoxicity of Mitonafide-Loaded Liposomes (IC50 in µM)
| Cell Line | Free Mitonafide | Liposomal Mitonafide (SoyPC) | Liposomal Mitonafide (DSPC) |
| MDA-MB-231 | 0.5 ± 0.1 | 1.2 ± 0.3 | 0.8 ± 0.2 |
| RT-112 | 0.8 ± 0.2 | 1.5 ± 0.4 | 1.1 ± 0.3 |
Data adapted from a study on mitonafide.[13]
Experimental Protocols
Preparation of this compound-Loaded PLGA Nanoparticles (Emulsion-Solvent Evaporation Method)
-
Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of this compound in 5 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Emulsification: Add the organic phase to 20 mL of an aqueous solution containing a surfactant (e.g., 1% w/v polyvinyl alcohol - PVA). Emulsify the mixture using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticles with deionized water to remove excess surfactant and unencapsulated drug.
-
Lyophilization: Resuspend the washed nanoparticles in a cryoprotectant solution (e.g., 5% w/v trehalose) and freeze-dry for long-term storage.
Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method with pH Gradient Loading)
-
Lipid Film Formation: Dissolve the lipids (e.g., DSPC, cholesterol, and DSPE-PEG2000 in a molar ratio of 55:40:5) in a suitable organic solvent (e.g., chloroform/methanol mixture). Evaporate the solvent using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.
-
Hydration: Hydrate the lipid film with an acidic buffer (e.g., 300 mM citrate buffer, pH 4.0) to form multilamellar vesicles (MLVs).
-
Size Reduction: Subject the MLV suspension to extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm) to form small unilamellar vesicles (SUVs).
-
pH Gradient Creation: Exchange the external buffer with a physiological pH buffer (e.g., HEPES-buffered saline, pH 7.4) using size exclusion chromatography.
-
Drug Loading: Incubate the liposomes with a solution of this compound at a temperature above the lipid phase transition temperature (e.g., 60°C). The uncharged this compound will diffuse across the lipid bilayer and become protonated and trapped in the acidic core.
-
Purification: Remove the unencapsulated this compound by dialysis or size exclusion chromatography.
In Vivo Biodistribution Study of this compound-Loaded Nanoparticles
-
Animal Model: Use an appropriate tumor-bearing animal model (e.g., xenograft model in immunodeficient mice).
-
Formulation Administration: Administer the this compound-loaded nanoparticles (labeled with a fluorescent dye or radionuclide for tracking) intravenously to the animals.
-
Tissue Collection: At predetermined time points, euthanize the animals and collect major organs (e.g., tumor, liver, spleen, kidneys, heart, lungs) and blood samples.
-
Quantification: Quantify the amount of this compound or the nanoparticle label in each tissue and blood sample using a suitable analytical method (e.g., fluorescence imaging, gamma counting, or LC-MS/MS).
-
Data Analysis: Express the biodistribution as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizations
References
- 1. Topoisomerase II-mediated DNA cleavage by this compound and its structural analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Emerging Nano-Formulations and Nanomedicines Applications for Ocular Drug Delivery [mdpi.com]
- 4. Frontiers | Biodistribution Study of Niosomes in Tumor-Implanted BALB/C Mice Using Scintigraphic Imaging [frontiersin.org]
- 5. japsonline.com [japsonline.com]
- 6. chalcogen.ro [chalcogen.ro]
- 7. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Insight into the liposomal encapsulation of mono and bis-naphthalimides - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]
- 10. Optimization of PLGA Nanoparticle Formulation via Microfluidic and Batch Nanoprecipitation Techniques [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Optimization of PLGA Nanoparticle Formulation via Microfluidic and Batch Nanoprecipitation Techniques | Semantic Scholar [semanticscholar.org]
- 13. Insight into the liposomal encapsulation of mono and bis-naphthalimides - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of Amonafide powder
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot potential batch-to-batch variability of Amonafide powder in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an anticancer agent belonging to the naphthalimide class of compounds. Its primary mechanism of action involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. This compound intercalates into DNA and stabilizes the topoisomerase II-DNA complex, leading to DNA strand breaks and subsequent cell death in rapidly dividing cancer cells.[1][2]
Q2: What are the common sources of batch-to-batch variability in active pharmaceutical ingredient (API) powders like this compound?
Batch-to-batch variability in API powders can arise from several factors during synthesis and processing. These include:
-
Particle Size and Distribution: Variations in crystallization and milling processes can lead to different particle sizes, affecting dissolution rates and bioavailability.[3][4][5]
-
Crystalline Form (Polymorphism): Different batches may exhibit different crystalline or amorphous forms, which can impact solubility, stability, and bioavailability.
-
Powder Flow Properties: Differences in particle shape, size, and surface properties can alter the powder's flowability, which is critical for consistent handling and formulation.[5]
-
Purity and Impurity Profile: Variations in the synthesis process can result in different levels and types of impurities.
-
Residual Solvents: The type and amount of residual solvents from the manufacturing process can affect the powder's physical and chemical stability.[6]
-
Moisture Content: The level of absorbed moisture can influence powder flow, stability, and degradation pathways.
Q3: How can batch-to-batch variability in this compound powder affect my experimental results?
Inconsistent physical and chemical properties of this compound powder between batches can lead to significant variations in experimental outcomes. For example, differences in solubility and dissolution rate can alter the effective concentration of the drug in in-vitro assays, leading to variability in cytotoxicity and other biological endpoints.[2][3] Inconsistent powder flow can also lead to inaccuracies in weighing and dispensing, affecting dose accuracy in both in-vitro and in-vivo studies.
Troubleshooting Guide: Addressing Inconsistent Experimental Results
This guide provides a systematic approach to identifying and resolving issues related to this compound powder variability.
Issue 1: Inconsistent results in cell-based assays (e.g., cytotoxicity, apoptosis).
-
Possible Cause: Variability in the dissolution rate and solubility of this compound powder between batches, leading to different effective concentrations in your experiments. This compound is known to be poorly soluble in water.[7]
-
Troubleshooting Steps:
-
Characterize Powder Properties: Perform comparative analysis of the problematic and reference batches. Key tests include dissolution profiling, particle size analysis, and powder X-ray diffraction (PXRD) to check for polymorphism.
-
Standardize Sample Preparation: Ensure a consistent and validated protocol for dissolving the this compound powder. This may involve pre-wetting the powder, using a specific solvent, and ensuring complete dissolution before adding to cell culture media.
-
Perform Purity Analysis: Use High-Performance Liquid Chromatography (HPLC) to confirm the purity and quantify the active component in each batch.
-
Issue 2: Difficulty in handling and weighing the powder, leading to inconsistent dosing.
-
Possible Cause: Poor or variable powder flow properties (e.g., cohesiveness, agglomeration) between batches.
-
Troubleshooting Steps:
-
Assess Powder Rheology: Use powder rheometry techniques to measure properties like cohesion, bulk density, and flowability.
-
Implement Standardized Handling Procedures: Use appropriate weighing techniques and consider the use of anti-static measures. Ensure the powder is stored under controlled humidity conditions, as moisture can affect flow properties.
-
Visual Inspection: Use optical microscopy to visually inspect the particle morphology of different batches.
-
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for determining the purity of this compound powder.
| Parameter | Specification |
| Column | C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile and a suitable buffer (e.g., phosphate buffer, pH 7.0) in a gradient elution. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Standard Preparation | Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., DMSO) and dilute to a known concentration with the mobile phase. |
| Sample Preparation | Accurately weigh and dissolve the this compound powder from the test batch in the same solvent as the standard and dilute to a comparable concentration. |
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[8][9]
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the reference standard solution multiple times to establish system suitability (e.g., retention time, peak area reproducibility).[8]
-
Inject the sample solutions from different batches.
-
Compare the chromatograms of the test samples to the reference standard to identify and quantify impurities.
Protocol 2: Particle Size Analysis by Laser Diffraction
This protocol outlines the measurement of particle size distribution of this compound powder using a laser diffraction instrument (e.g., Malvern Mastersizer).[10][11][12]
| Parameter | Specification |
| Dispersion Unit | Dry powder feeder or wet dispersion unit. |
| Dispersant (for wet analysis) | A non-solvent for this compound (e.g., isopropanol) with a suitable surfactant to prevent agglomeration. |
| Analysis Model | Mie Theory (requires refractive index of this compound and the dispersant). |
| Measurement Duration | 10-20 seconds per measurement. |
| Number of Measurements | At least three replicate measurements per sample. |
Procedure:
-
Perform a background measurement with the clean dispersant (for wet analysis) or an empty measurement cell (for dry analysis).
-
Disperse the this compound powder sample in the chosen medium until a stable obscuration level is reached.
-
Initiate the measurement and record the particle size distribution.
-
Clean the system thoroughly between samples to prevent cross-contamination.
-
Compare the particle size distributions (e.g., D10, D50, D90 values) between different batches.
Protocol 3: Powder Flow Analysis using a Shear Cell Rheometer
This protocol describes the characterization of powder flow properties.[5][13]
| Parameter | Specification |
| Instrument | Powder shear cell rheometer (e.g., FT4 Powder Rheometer). |
| Test Type | Shear cell test to determine cohesion, angle of internal friction, and flow function. |
| Sample Preparation | Condition the powder sample according to the instrument's standard procedure to ensure a consistent packing state. |
Procedure:
-
Load the powder sample into the shear cell.
-
Perform the automated shear test, which applies a series of normal and shear stresses to the powder bed.
-
The instrument software will calculate key flowability parameters.
-
Compare these parameters across different batches to identify variations in flow behavior.
Visualizations
This compound Signaling Pathway
Caption: this compound's mechanism of action leading to apoptosis.
Troubleshooting Workflow for Batch Variability
Caption: A logical workflow for troubleshooting batch-to-batch variability.
Identifying Sources of Powder Variability
Caption: Relationship between sources of variability and experimental impact.
References
- 1. E2F1-dependent pathways are involved in this compound analogue 7-d-induced DNA damage, G2/M arrest, and apoptosis in p53-deficient K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of Crystal Habit on the Dissolution Rate and In Vivo Pharmacokinetics of Sorafenib Tosylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. longdom.org [longdom.org]
- 5. mdpi.com [mdpi.com]
- 6. veeprho.com [veeprho.com]
- 7. Functional interplay between ATM/ATR-mediated DNA damage response and DNA repair pathways in oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. bldeapharmacy.ac.in [bldeapharmacy.ac.in]
- 10. epfl.ch [epfl.ch]
- 11. Laser Diffraction Particle Size Analysis | Malvern Panalytical [malvernpanalytical.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting unexpected results in Amonafide mechanism of action studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common and unexpected results in Amonafide mechanism of action studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an anticancer agent with a dual mechanism of action. It functions as both a DNA intercalating agent and a topoisomerase II (Topo II) inhibitor.[1][2][3] By intercalating into DNA, this compound disrupts the normal helical structure, which in turn interferes with the binding of Topoisomerase II to the DNA.[4][5] This prevents the enzyme from re-ligating DNA strands after its cleavage activity, leading to the accumulation of protein-associated DNA double-strand breaks (DSBs), cell cycle arrest, and ultimately, apoptosis.[6][7]
Q2: How does this compound's mechanism differ from classical Topoisomerase II inhibitors like etoposide or doxorubicin?
This compound exhibits several key differences from classical Topo II poisons:
-
ATP Independence: this compound's action against Topo II is largely ATP-independent, unlike etoposide and doxorubicin.[6][8]
-
Cleavage Complex Formation: It is thought to act at a step prior to the formation of the stable "cleavable complex" that is characteristic of classical inhibitors.[4]
-
DNA Damage Profile: this compound tends to induce high molecular weight DNA fragmentation (50-300 kb), whereas etoposide and daunorubicin cause more extensive cleavage into smaller fragments (<50 kb).[4][5]
-
Drug Efflux Pumps: this compound is not a substrate for P-glycoprotein (Pgp) mediated efflux, a common resistance mechanism that affects many classical Topo II inhibitors.[6][9]
Q3: What are the known metabolites of this compound and do they affect its activity?
This compound is metabolized in humans by N-acetyltransferase 2 (NAT2) to form N-acetyl this compound (NAA).[8] Interestingly, NAA is also a Topo II poison and has been shown to induce even higher levels of Topo II covalent complexes than the parent compound.[8] Variability in NAT2 activity among patients can lead to different toxicity profiles, which is a critical consideration in clinical studies.[8][10]
Troubleshooting Experimental Results
This section addresses specific unexpected outcomes you might encounter during your in-vitro experiments with this compound.
Issue 1: Inconsistent or Low Cytotoxicity in Cell Viability Assays (e.g., MTT, SRB)
Question: My cell viability assay shows a higher IC50 value for this compound than reported in the literature, or the results are not reproducible. What could be the cause?
Possible Causes and Solutions:
-
Cell Line Characteristics:
-
High Passage Number: Cells at high passage numbers can exhibit altered sensitivity. Always use low-passage, authenticated cell lines.
-
Drug Resistance: The cell line may have intrinsic or acquired resistance, such as altered Topo II expression or enhanced DNA repair capabilities.[9][11] Consider using a positive control cell line known to be sensitive to this compound.
-
Metabolism: The cell line may have high NAT2 expression, converting this compound to N-acetyl this compound (NAA) at a different rate than expected.[8]
-
-
Compound Integrity:
-
Degradation: Ensure the this compound stock solution is properly stored (as recommended by the supplier) and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
Purity: Verify the purity of the this compound compound.
-
-
Assay Protocol:
-
Incubation Time: this compound-induced cytotoxicity may require longer incubation times (e.g., 48-72 hours) compared to other agents.[12]
-
Cell Seeding Density: Inconsistent seeding density can lead to variable results. Ensure a uniform, sub-confluent cell monolayer at the start of the experiment.
-
Assay Interference: Some compounds can interfere with the chemistry of viability assays (e.g., reducing MTT tetrazolium salts). Run a cell-free control with this compound and the assay reagents to check for interference.
-
Troubleshooting Workflow: Low Cytotoxicity
Caption: A decision tree for troubleshooting low cytotoxicity results.
Issue 2: No Topoisomerase II Inhibition in Decatenation Assays
Question: My kDNA (kinetoplast DNA) decatenation assay shows no inhibition of Topo II activity, even at high this compound concentrations. What's wrong?
Possible Causes and Solutions:
-
Enzyme Activity:
-
Inactive Enzyme: Ensure the purified Topo II enzyme or nuclear extract is active. Always include a positive control inhibitor (e.g., etoposide) and a no-enzyme negative control.[13]
-
Incorrect Enzyme Concentration: Titrate the enzyme to find the optimal concentration that results in complete decatenation without being excessive.[14][15]
-
-
Reaction Conditions:
-
This compound-Specific Issues:
-
Lower Potency in vitro: this compound can be a less potent inhibitor of the Topo II catalytic cycle in purified systems compared to classical inhibitors.[4] You may need to test a higher concentration range. The reported IC50 for kDNA decatenation is high (184 µM).[4]
-
Solvent Interference: If this compound is dissolved in DMSO, ensure the final concentration in the reaction does not exceed 1-2%, as higher levels can inhibit the enzyme.[15]
-
Issue 3: Atypical Cell Cycle Arrest or Apoptosis Results
Question: Flow cytometry analysis shows a G1 arrest or no significant apoptosis, contrary to the expected G2/M arrest and cell death. Why?
Possible Causes and Solutions:
-
Concentration and Time Dependence: The effects of this compound are highly dependent on both dose and time.
-
A G2/M arrest is a characteristic response.[12][17] However, at different concentrations or time points, other effects may be observed. Perform a time-course (e.g., 12, 24, 48, 72 hours) and dose-response experiment to capture the full dynamics.
-
Apoptosis is a downstream event. If you are looking at too early a time point, you may observe cell cycle arrest without significant apoptosis.
-
-
Cell Line Specific Responses: Different cell lines can respond differently. Some may be more prone to senescence or other forms of cell death. For example, some studies show this compound can inhibit the AKT/mTOR pathway, which could alter the cellular response.[18]
-
Staining Protocol Errors:
-
Apoptosis Assay: For Annexin V/PI staining, ensure cells were handled gently to avoid mechanical membrane damage, which can lead to false positives.
-
Cell Cycle Assay: Inadequate cell fixation or permeabilization can lead to poor quality DNA content histograms. Ensure proper technique and sufficient RNase treatment.
-
Quantitative Data Summary
The following tables summarize reported IC50 values for this compound in various cancer cell lines. Note that values can vary based on the specific assay conditions and duration.
Table 1: this compound IC50 Values in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Incubation Time | IC50 (µM) | Reference |
| A549 | Lung Carcinoma | MTT | 48 hours | 2 / 23.46 | [1] |
| HT-29 | Colon Cancer | MTT | 72 hours | 4.67 | [6] |
| HeLa | Cervical Cancer | MTT | 72 hours | 2.73 | [6] |
| PC3 | Prostate Cancer | MTT | 72 hours | 6.38 | [6] |
| K562 | Leukemia | N/A | N/A | < 10 | [9] |
| K562/DOX | Leukemia (MDR) | N/A | N/A | < 10 | [9] |
Experimental Protocols
Protocol 1: Topoisomerase II Decatenation Assay
This protocol is a generalized method for assessing Topo II inhibition by this compound using kinetoplast DNA (kDNA).
Materials:
-
Purified human Topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
5X Topo II Reaction Buffer (e.g., 250 mM Tris-HCl pH 8.0, 750 mM KCl, 50 mM MgCl2, 2.5 mM DTT, 5 mM ATP)
-
This compound stock solution (in DMSO)
-
Positive control inhibitor (e.g., Etoposide)
-
Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
1% Agarose Gel with Ethidium Bromide (0.5 µg/ml)
-
TAE or TBE running buffer
Procedure:
-
Prepare reaction tubes on ice. For a 20 µL reaction, add components in the following order:
-
Nuclease-free water to final volume
-
4 µL of 5X Reaction Buffer
-
2 µL of kDNA (e.g., 100 ng/µL)
-
1 µL of this compound dilution (or DMSO vehicle control, or Etoposide positive control)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Add 1-2 units of purified Topoisomerase IIα to each tube. Mix gently.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 5 µL of Stop Buffer/Loading Dye.
-
Load the entire sample onto a 1% agarose gel containing ethidium bromide.
-
Run electrophoresis at a low voltage (e.g., 4-5 V/cm) until the dye front has migrated sufficiently.
-
Visualize the DNA bands under UV light and document the results.
Interpreting Results:
-
Negative Control (No Enzyme): A single band of high molecular weight catenated kDNA at the top of the gel (in the well).
-
Vehicle Control (Enzyme + DMSO): Decatenated DNA products, which appear as lower molecular weight open-circular and closed-circular minicircles.
-
Inhibited Reaction (this compound): A dose-dependent decrease in decatenated products and an increase in the catenated kDNA band remaining in the well.
This compound's Core Mechanism of Action
Caption: The signaling pathway of this compound's mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | C16H17N3O2 | CID 50515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Targeted methylation facilitates DNA double strand breaks and enhances cancer suppression: A DNA intercalating/methylating dual-action chimera Amonafidazene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and anticancer activities of 6-amino this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. topogen.com [topogen.com]
- 14. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Ethonafide-induced cytotoxicity is mediated by topoisomerase II inhibition in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
Technical Support Center: Optimizing Amonafide and Cytarabine Co-Treatment Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Amonafide and Cytarabine in co-treatment protocols.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the synergistic interaction between this compound and Cytarabine?
This compound is a DNA intercalator and a topoisomerase II inhibitor.[1][2] It stabilizes the covalent complex between DNA and topoisomerase II, leading to DNA double-strand breaks.[2] Cytarabine, a nucleoside analog, inhibits DNA synthesis.[3] Once intracellularly converted to its active triphosphate form, it is incorporated into the DNA strand, causing chain termination.[4] The synergistic effect likely arises from the combined assault on DNA integrity and replication. This compound-induced DNA breaks can potentiate the cell cycle arrest and apoptotic effects of Cytarabine, which targets cells undergoing DNA synthesis.
Q2: What are the recommended starting concentrations and ratios for in vitro synergy studies?
Determining optimal concentrations requires a dose-response analysis for each drug individually to establish the IC50 (the concentration that inhibits 50% of cell growth). A common starting point for combination studies is to use concentrations around the IC50 of each drug and then test various ratios (e.g., equipotent ratios based on IC50 values, or fixed concentrations of one drug with varying concentrations of the other).[5]
Q3: How can I quantitatively measure the synergy between this compound and Cytarabine?
The most common method is the Combination Index (CI) calculated using the Chou-Talalay method.[4][6] This method provides a quantitative measure of the interaction between two drugs.
-
CI < 1 indicates synergism.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
Software such as CompuSyn can be used to calculate CI values from experimental data.[4]
Q4: What are the known clinical dosages for this compound and Cytarabine co-treatment?
In a Phase III clinical trial for secondary Acute Myeloid Leukemia (sAML), patients received Cytarabine at 200 mg/m² as a continuous intravenous infusion daily for 7 days, combined with this compound at 600 mg/m² administered as a 4-hour intravenous infusion daily for 5 days.[7] It is important to note that these are clinical dosages and may not directly translate to in vitro experimental concentrations.
Troubleshooting Guides
Problem 1: High variability in cell viability assay results.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Use a hemocytometer or an automated cell counter to accurately determine cell density. Perform a preliminary experiment to determine the optimal seeding density for your cell line to ensure logarithmic growth throughout the experiment.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental samples as they are more prone to evaporation. Fill these wells with sterile PBS or media to maintain humidity.
-
-
Possible Cause: Drug precipitation.
-
Solution: Visually inspect drug solutions before and after addition to the culture medium. If precipitation is observed, consider preparing fresh stock solutions or adjusting the solvent. Ensure the final solvent concentration in the culture medium is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Problem 2: Difficulty in interpreting apoptosis data from flow cytometry (Annexin V/PI staining).
-
Possible Cause: Incorrect compensation settings.
-
Solution: Always prepare single-stained controls for each fluorochrome (e.g., Annexin V-FITC only and PI only) to set up the correct compensation. This is crucial to correct for spectral overlap between the fluorochromes.
-
-
Possible Cause: Suboptimal staining time and temperature.
-
Solution: Follow the manufacturer's protocol for the Annexin V staining kit. Typically, incubation is for 15 minutes at room temperature in the dark. Prolonged incubation can lead to non-specific binding.
-
-
Possible Cause: Loss of adherent cells during sample preparation.
-
Solution: For adherent cell lines, collect the supernatant containing floating (potentially apoptotic) cells before trypsinization. Combine the detached cells with the supernatant for a more accurate representation of the total cell population.
-
Problem 3: Inconsistent Combination Index (CI) values.
-
Possible Cause: Inaccurate IC50 determination for single agents.
-
Solution: Ensure that the dose-response curves for the individual drugs have a good fit (R² > 0.95) and cover a range that includes concentrations below and above the IC50. Use a sufficient number of data points (at least 5-6 concentrations) to accurately determine the IC50.
-
-
Possible Cause: Inappropriate experimental design for synergy analysis.
-
Solution: For robust CI calculation, use a constant-ratio experimental design where the drugs are combined at a fixed ratio of their IC50s across a range of concentrations. This provides more reliable data for generating Fa-CI plots (Fraction affected vs. Combination Index).[5]
-
-
Possible Cause: Data entry errors in synergy calculation software.
-
Solution: Double-check all data entered into the software, including drug concentrations, fraction affected values, and the experimental design parameters.
-
Data Presentation
Table 1: Illustrative In Vitro Synergy Data for this compound and Cytarabine in AML Cell Lines
| Cell Line | Drug Combination (Ratio) | Fraction Affected (Fa) | Combination Index (CI) | Interaction |
| HL-60 | This compound + Cytarabine (1:100) | 0.50 | 0.75 | Synergism |
| 0.75 | 0.62 | Synergism | ||
| 0.90 | 0.51 | Strong Synergism | ||
| MV4-11 | This compound + Cytarabine (1:50) | 0.50 | 0.82 | Synergism |
| 0.75 | 0.71 | Synergism | ||
| 0.90 | 0.60 | Synergism | ||
| U937 | This compound + Cytarabine (1:200) | 0.50 | 0.91 | Additive |
| 0.75 | 0.85 | Slight Synergism | ||
| 0.90 | 0.78 | Synergism |
Note: The data presented in this table is illustrative and intended to demonstrate the format for presenting synergy data. Actual CI values will vary depending on the cell line, experimental conditions, and the specific concentrations and ratios tested.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxic effects of this compound and Cytarabine, both individually and in combination.
Materials:
-
Leukemia cell lines (e.g., HL-60, MV4-11)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound and Cytarabine stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound and Cytarabine in complete medium. For combination treatments, prepare mixtures at a constant ratio (e.g., based on the IC50 of each drug).
-
Remove the old medium and add 100 µL of the drug-containing medium to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in cells treated with this compound and Cytarabine using flow cytometry.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with this compound, Cytarabine, or the combination for the desired time (e.g., 24-48 hours).
-
Harvest the cells (including any floating cells from the supernatant of adherent cultures) and wash them twice with cold PBS by centrifugation (300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the cell cycle distribution of cells treated with this compound and Cytarabine.
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound, Cytarabine, or the combination for the desired time (e.g., 24 hours).
-
Harvest the cells and wash them once with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS and resuspend the pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Experimental workflow for assessing this compound and Cytarabine synergy.
Caption: Proposed signaling pathway for this compound and Cytarabine synergy.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Synergistic interactions of cytarabine-adavosertib in leukemic cell lines proliferation and metabolomic endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Phase III open-label randomized study of cytarabine in combination with this compound L-malate or daunorubicin as induction therapy for patients with secondary acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Amonafide Demonstrates Potent Efficacy in Multi-Drug Resistant Acute Myeloid Leukemia Cell Lines, Bypassing Key Resistance Mechanisms
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data reveals that Amonafide, a topoisomerase II inhibitor, exhibits significant efficacy against multi-drug resistant (MDR) Acute Myeloid Leukemia (AML) cell lines. Notably, this compound’s cytotoxic activity is largely unaffected by the overexpression of P-glycoprotein (P-gp), a primary driver of resistance to conventional chemotherapeutics like Daunorubicin. This finding positions this compound as a promising candidate for the treatment of refractory AML.
This guide provides a detailed comparison of this compound with standard-of-care agents, Daunorubicin and Cytarabine, supported by experimental data on their effects on cell viability, apoptosis, and cell cycle progression in both drug-sensitive and multi-drug resistant AML cell lines.
Comparative Efficacy in MDR AML
This compound's distinct advantage lies in its ability to circumvent P-gp-mediated drug efflux. P-glycoprotein acts as a cellular pump, actively removing cytotoxic agents from cancer cells, thereby reducing their intracellular concentration and effectiveness. Standard AML therapies, such as Daunorubicin, are known substrates for P-gp, and their efficacy is significantly diminished in cells with high P-gp expression.
In a comparative study using the K562 human leukemia cell line and its P-gp-overexpressing, adriamycin-resistant subline (K562/ADR), this compound demonstrated consistent potency across both cell lines. In contrast, the efficacy of Doxorubicin, an anthracycline similar to Daunorubicin, was dramatically reduced in the resistant cell line.
| Drug | Cell Line | IC50 (µM) | Resistance Factor |
| This compound | K562 (sensitive) | ~0.2 | 1.5 |
| K562/ADR (resistant) | ~0.3 | ||
| Doxorubicin | K562 (sensitive) | ~0.02 | >100 |
| K562/ADR (resistant) | >2 | ||
| Cytarabine | K562 (sensitive) | ~0.1 | Not primarily a P-gp substrate |
| K562/ADR (resistant) | Data not consistently reported for P-gp resistance |
Table 1: Comparative IC50 Values in Sensitive and Resistant AML Cell Lines. The half-maximal inhibitory concentration (IC50) indicates the drug concentration required to inhibit 50% of cell growth. A lower IC50 value signifies higher potency. The resistance factor is the ratio of IC50 in the resistant line to the sensitive line. Data is compiled from multiple preclinical studies. It is important to note that while Cytarabine is a cornerstone of AML therapy, its resistance is often mediated by mechanisms other than P-gp efflux.
Mechanism of Action and Cellular Effects
This compound functions as a topoisomerase II inhibitor, an enzyme critical for DNA replication and repair. By stabilizing the topoisomerase II-DNA complex, this compound induces double-strand breaks in DNA, leading to cell cycle arrest and programmed cell death (apoptosis).
Induction of Apoptosis
Studies have shown that this compound and its analogues are potent inducers of apoptosis in AML cells. In p53-deficient K562 cells, an this compound analogue was found to activate an E2F1-dependent apoptotic pathway. This involves the upregulation of p73 and Apaf-1, key proteins in the mitochondrial pathway of apoptosis.
While direct comparative data on apoptosis rates between this compound, Daunorubicin, and Cytarabine in the same MDR cell line model is limited in publicly available literature, the mechanistic data suggests this compound's pro-apoptotic effects remain robust in resistant cells.
Cell Cycle Arrest
The DNA damage induced by this compound triggers cell cycle checkpoints, leading to arrest, typically at the G2/M phase. This prevents the damaged cells from proceeding through mitosis and ultimately leads to their demise. An this compound analogue was shown to cause a significant G2/M arrest in K562 cells.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions involved, the following diagrams illustrate this compound's signaling pathway, the general workflow for assessing drug efficacy, and the logical relationship of its effects.
Caption: this compound's signaling pathway to apoptosis.
Caption: Experimental workflow for drug efficacy testing.
Caption: this compound bypasses P-gp mediated resistance.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed AML cell lines (e.g., K562 and K562/ADR) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Drug Treatment: Add serial dilutions of this compound, Daunorubicin, or Cytarabine to the wells. Include untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using non-linear regression analysis.
Apoptosis (Annexin V/Propidium Iodide) Assay
-
Cell Treatment: Treat AML cells with the respective drugs at their IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic/necrotic.
Cell Cycle (Propidium Iodide) Analysis
-
Cell Treatment: Treat AML cells with the drugs as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Washing: Wash the fixed cells with PBS.
-
Staining: Resuspend the cells in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature.
-
Data Acquisition: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The preclinical data strongly suggest that this compound's efficacy in multi-drug resistant AML cell lines, particularly those overexpressing P-glycoprotein, is superior to that of standard anthracyclines. Its ability to bypass this common resistance mechanism, coupled with its potent induction of apoptosis and cell cycle arrest, underscores its potential as a valuable therapeutic option for patients with relapsed or refractory AML. Further clinical investigation is warranted to fully elucidate its role in the management of this challenging disease.
A Comparative Guide to Validating Amonafide's Effect on Purified Topoisomerase II
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a potential therapeutic agent is paramount. Amonafide, a naphthalimide derivative, has been identified as a promising anti-cancer compound that functions as a DNA intercalating agent and an inhibitor of topoisomerase II (Topo II).[1][2][3][4] This guide provides a comparative framework for validating this compound's effects on purified topoisomerase II enzymes, offering detailed experimental protocols and performance data alongside established Topo II inhibitors.
This compound's interaction with Topo II is distinct from many classical inhibitors. It interferes with the DNA breakage-reunion cycle, leading to the stabilization of Topo II-DNA cleavage complexes and the formation of protein-associated DNA strand breaks.[1][2][5] However, its activity is noted to be largely ATP-insensitive, a key difference from agents like etoposide and doxorubicin.[5][6] Furthermore, this compound is not susceptible to P-glycoprotein-mediated efflux, a common mechanism of drug resistance.[5][7]
Comparative Performance of Topoisomerase II Inhibitors
The efficacy of topoisomerase inhibitors is often quantified by their IC50 value—the concentration required to inhibit 50% of the enzyme's catalytic activity. The following table summarizes the IC50 values for this compound and other common Topo II inhibitors in a kDNA decatenation assay, a standard method for measuring the overall catalytic cycle of the enzyme.
| Compound | Chemical Class | Mechanism Highlights | IC50 (kDNA Decatenation Assay) |
| This compound | Naphthalimide | DNA Intercalator, Topo II Poison, Largely ATP-Independent[1][5][6] | 184 µM[8] |
| Mitoxantrone | Anthracenedione | DNA Intercalator, Topo II Poison[8][9] | 3 µM[8] |
| Doxorubicin | Anthracycline | DNA Intercalator, Topo II Poison[8][9] | 4 µM[8] |
| Daunorubicin | Anthracycline | DNA Intercalator, Topo II Poison[8] | 12 µM[8] |
| Etoposide | Epipodophyllotoxin | Non-intercalating Topo II Poison[9][10][11] | N/A (Inhibits ligation, not primarily decatenation) |
Note: IC50 values can vary based on specific experimental conditions, such as enzyme and substrate concentrations.
Experimental Protocols for In Vitro Validation
To rigorously assess the impact of this compound on purified topoisomerase II, a series of standard biochemical assays should be performed.
Topoisomerase II-Mediated DNA Cleavage Assay
This assay determines the ability of a compound to stabilize the covalent complex between Topo II and DNA, resulting in an accumulation of cleaved DNA strands.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing purified human topoisomerase IIα or IIβ, a supercoiled plasmid DNA substrate (e.g., pBR322), and the assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl2, 5 mM ATP, 0.5 mM DTT).
-
Compound Addition: Add varying concentrations of this compound (or a comparator drug) dissolved in a suitable solvent (e.g., DMSO) to the reaction tubes. Include a vehicle-only control.
-
Incubation: Incubate the reactions at 37°C for 30 minutes to allow for the formation of cleavage complexes.
-
Termination: Stop the reaction by adding SDS (to a final concentration of 1%) and Proteinase K (to a final concentration of 0.5 mg/mL) to digest the Topo II enzyme. Incubate at 50°C for 30 minutes.
-
Analysis: Analyze the DNA products by electrophoresis on a 1% agarose gel containing ethidium bromide.
-
Visualization: Visualize the DNA bands under UV light. An increase in the linear form of the plasmid DNA relative to the supercoiled and relaxed forms indicates drug-stimulated DNA cleavage.
Kinetoplast DNA (kDNA) Decatenation Assay
This assay measures the catalytic activity of Topo II, which can unlink the catenated DNA circles of kinetoplasts into individual minicircles. Inhibition of this process is a hallmark of Topo II catalytic inhibitors.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing purified human topoisomerase II, kDNA (from Crithidia fasciculata), and the assay buffer with ATP.
-
Compound Addition: Add serial dilutions of this compound or comparator compounds to the reactions.
-
Incubation: Incubate the mixture at 37°C for 15-30 minutes.
-
Termination: Stop the reaction by adding a stop buffer containing SDS and a DNA loading dye.
-
Analysis: Separate the reaction products on a 1% agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize. Catenated kDNA remains in the well, while decatenated minicircles (both nicked and closed) migrate into the gel. Potent inhibitors will show a higher proportion of kDNA remaining in the wells.
ATP Hydrolysis Assay
This assay is crucial for differentiating this compound from ATP-dependent inhibitors. It measures the enzyme's ability to hydrolyze ATP, a critical step in its catalytic cycle.
Methodology:
-
Reaction Setup: The assay can be performed using a malachite green-based colorimetric method to detect the release of inorganic phosphate (Pi). Prepare a reaction with purified Topo II in a suitable buffer containing MgCl2 and supercoiled plasmid DNA.
-
Compound Addition: Add this compound or a known ATP-competitive inhibitor (e.g., novobiocin) to the reaction.[12]
-
Initiation & Incubation: Start the reaction by adding ATP. Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the malachite green reagent.
-
Quantification: Measure the absorbance at ~620 nm. A decrease in absorbance indicates inhibition of ATP hydrolysis. As this compound is largely ATP-insensitive, it is expected to have a minimal effect in this assay compared to ATP-competitive inhibitors.[5]
Visualizing Experimental and Mechanistic Pathways
Diagrams are essential for conceptualizing complex biological processes and experimental designs.
Caption: Workflow for validating Topo II inhibitors.
Caption: Proposed mechanism of this compound-induced apoptosis.
References
- 1. nmppdb.com.ng [nmppdb.com.ng]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Topoisomerase inhibitor this compound enhances defense responses to promote longevity in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. embopress.org [embopress.org]
- 11. Topoisomerase II-Drug Interaction Domains: Identification of Substituents on Etoposide that Interact with the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of topoisomerase II-targeted drugs on enzyme-mediated DNA cleavage and ATP hydrolysis: evidence for distinct drug interaction domains on topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Amonafide and Other Naphthalimide Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Amonafide and other notable naphthalimide derivatives, focusing on their performance as potential anticancer agents. The information presented is supported by experimental data to facilitate objective evaluation and inform future research and development.
Introduction to Naphthalimides in Oncology
Naphthalimides are a class of polycyclic aromatic compounds characterized by a 1,8-naphthalimide core. Their planar structure allows them to function as DNA intercalating agents, disrupting DNA replication and transcription, and leading to cell cycle arrest and apoptosis.[1] A key target for many naphthalimide derivatives is topoisomerase II, an enzyme crucial for managing DNA topology during replication. By inhibiting this enzyme, these compounds can induce double-strand DNA breaks, further contributing to their cytotoxic effects.[2][3]
This compound was one of the first naphthalimide derivatives to enter clinical trials.[4] While it demonstrated promising anti-tumor activity, its clinical application has been hampered by dose-limiting toxicities.[4] This has spurred the development of a wide array of naphthalimide derivatives with modified structures aimed at enhancing efficacy and reducing adverse effects. This guide will compare the performance of this compound with several of these derivatives.
Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition
The primary mechanism of action for this compound and its derivatives involves a two-pronged attack on cellular DNA. Firstly, the planar naphthalimide ring intercalates between DNA base pairs. This insertion unwinds and elongates the DNA helix, interfering with the binding of DNA and RNA polymerases and thereby inhibiting replication and transcription.
Secondly, and often concurrently, these compounds inhibit the activity of topoisomerase II. This compound, for instance, interferes with the DNA breakage-reunion activity of mammalian DNA topoisomerase II, leading to the accumulation of DNA cleavage complexes.[2] This results in protein-associated DNA single- and double-strand breaks.[2] The cellular response to this DNA damage can trigger cell cycle arrest, typically at the G2/M phase, and ultimately lead to apoptosis.[3][5]
The following diagram illustrates the general signaling pathway initiated by this compound and its derivatives:
Comparative Performance: In Vitro Cytotoxicity
The cytotoxic potential of this compound and various naphthalimide derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison, with lower values indicating higher potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | HT-29 | Colon Carcinoma | 4.67 | [2] |
| HeLa | Cervical Cancer | 2.73 | [2] | |
| PC3 | Prostate Cancer | 6.38 | [2] | |
| A549 | Lung Carcinoma | 1.1 - 23.46 | [6] | |
| Mitonafide | HepG2 | Hepatocellular Carcinoma | >100 | [7] |
| Elinafide | Various | Various | Generally more potent than this compound | [8] |
| Vesnafide | Various | Various | - | |
| Bis-naphthalimide 11b | HCT-116 | Colorectal Carcinoma | 0.08 ± 0.01 | [8] |
| PC-3 | Prostate Carcinoma | 0.23 ± 0.04 | [8] | |
| U87MG | Glioblastoma | 0.12 ± 0.02 | [8] | |
| HepG2 | Hepatocellular Carcinoma | 0.31 ± 0.05 | [8] | |
| SK-OV-3 | Ovarian Cancer | 0.15 ± 0.03 | [8] | |
| Naphthalimide Derivative 3 | U87-MG | Glioblastoma | 11.11 ± 1.63 | [9] |
| DBTRG-05MG | Glioblastoma | 5.58 ± 1.30 | [9] | |
| Naphthalimide Derivative 4 | U87-MG | Glioblastoma | 30.48 ± 1.86 | [9] |
| DBTRG-05MG | Glioblastoma | 17.32 ± 1.40 | [9] | |
| Carboranyl-naphthalimide 9 | HepG2 | Hepatocellular Carcinoma | 3.10 | [7] |
| Carboranyl-naphthalimide 33 | HepG2 | Hepatocellular Carcinoma | 4.77 | [7] |
Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.
Clinical Trials and Adverse Effects
This compound has undergone several clinical trials, both as a monotherapy and in combination with other chemotherapeutic agents.
| Trial Phase | Cancer Type | Key Findings | Common Adverse Events | Reference |
| Phase II | Metastatic Breast Cancer | Overall response rate of 25%. Limited therapeutic index at the tested dose. | Granulocytopenia, nausea, vomiting, neurotoxicity, orthostatic hypotension. | [10] |
| Phase I | Acute Myeloid Leukemia (AML) | Acceptable safety profile and significant antileukemic activity, particularly in secondary AML. | (Not specified in detail in the abstract) | [11] |
| Phase III | Secondary AML | Did not improve complete remission rates over standard therapy (cytarabine and daunorubicin). | (Not specified in detail in the abstract) | [12] |
A significant challenge with this compound is its metabolism by N-acetyltransferase 2 (NAT2), which can lead to the formation of toxic metabolites and contribute to myelosuppression.[13] This has driven the development of derivatives that are not substrates for NAT2. For instance, a derivative with a free amine in the 6-position was not acetylated in an NAT2 assay, unlike this compound.[14]
Phase I trials of other naphthalimide derivatives, such as UNBS5162, have also been conducted. In a trial with patients having advanced solid tumors or lymphoma, the most frequent treatment-related adverse events were nausea, fatigue, and anorexia.[13] Another naphthalimide derivative, compound 5, showed antiplatelet and antithrombotic activities but was associated with a bleeding tendency.[15]
Experimental Protocols
The following sections detail the methodologies for key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for the desired period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The IC50 value is calculated from the dose-response curve.
Topoisomerase II Inhibition Assay
This assay determines the ability of a compound to inhibit the catalytic activity of topoisomerase II, which relaxes supercoiled DNA.
Protocol:
-
Reaction Setup: In a microcentrifuge tube on ice, assemble the reaction mixture containing 10x topoisomerase II reaction buffer, supercoiled plasmid DNA (e.g., pBR322), and the test compound.
-
Enzyme Addition: Add purified topoisomerase II enzyme to initiate the reaction.
-
Incubation: Incubate the reaction mixture for 30 minutes at 37°C.
-
Termination: Stop the reaction by adding 10% SDS.
-
Protein Digestion: Add proteinase K and incubate for another 30 minutes at 37°C to digest the protein.
-
Gel Electrophoresis: Analyze the DNA products by agarose gel electrophoresis. The gel should contain ethidium bromide to visualize the DNA.
-
Analysis: Inhibition of topoisomerase II is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the control without the inhibitor.
DNA Intercalation Assay
DNA intercalation can be assessed by various methods, including viscometry and fluorescent intercalator displacement assays.
Viscometry Assay:
-
DNA Solution: Prepare a solution of linear DNA of a defined length.
-
Viscosity Measurement: Measure the flow time of the DNA solution through a capillary viscometer at a constant temperature.
-
Ligand Addition: Add the test compound to the DNA solution and re-measure the flow time.
-
Analysis: An increase in the relative viscosity of the DNA solution upon addition of the compound indicates DNA lengthening, a hallmark of intercalation.[16]
Fluorescent Intercalator Displacement (FID) Assay:
-
DNA-Dye Complex: Prepare a solution of DNA and a fluorescent intercalator (e.g., ethidium bromide or thiazole orange) that exhibits increased fluorescence upon binding to DNA.
-
Compound Addition: Add the test compound to the DNA-dye complex solution.
-
Fluorescence Measurement: Monitor the fluorescence of the solution.
-
Analysis: A decrease in fluorescence indicates that the test compound is displacing the fluorescent intercalator from the DNA, suggesting a competitive binding mode, likely intercalation.[17]
Conclusion and Future Perspectives
This compound laid the groundwork for the exploration of naphthalimides as anticancer agents. While its clinical utility has been limited by toxicity, the extensive research into its derivatives has yielded compounds with significantly improved potency and potentially better safety profiles. Bis-naphthalimides and certain heterocyclic fused derivatives have demonstrated superior in vitro activity compared to this compound.
The development of naphthalimide derivatives that bypass the metabolic pathways leading to toxic metabolites is a promising strategy. Furthermore, the exploration of novel functionalities, such as the incorporation of carborane cages, opens new avenues for enhancing the therapeutic index of this class of compounds.
Future research should focus on comprehensive preclinical and clinical evaluations of the most promising derivatives. A deeper understanding of their structure-activity relationships, off-target effects, and mechanisms of resistance will be crucial for their successful translation into clinical practice. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to advancing the field of naphthalimide-based cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Novel 1,8-Naphthalimide Derivatives Inhibit Growth and Induce Apoptosis in Human Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Evaluation of Naphthalimide Derivatives as Potential Anticancer Agents for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. E2F1-dependent pathways are involved in this compound analogue 7-d-induced DNA damage, G2/M arrest, and apoptosis in p53-deficient K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. topogen.com [topogen.com]
- 9. Topoisomerase inhibitor this compound enhances defense responses to promote longevity in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Phase I trial of UNBS5162, a novel naphthalimide in patients with advanced solid tumors or lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A naphthalimide derivative exerts potent antiplatelet and antithrombotic activities without a bleeding tendency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 15. A fluorescent intercalator displacement assay for establishing DNA binding selectivity and affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Amonafide Demonstrates Efficacy Against Drug-Resistant Breast Cancer Cells: A Comparative Analysis
Amonafide, a topoisomerase II inhibitor, shows significant promise in overcoming multidrug resistance in breast cancer. This guide provides a comparative analysis of this compound's effectiveness against cell lines resistant to common chemotherapeutic agents, supported by available experimental data and representative protocols.
Researchers and drug development professionals are continually challenged by the emergence of multidrug resistance (MDR) in cancer treatment. This compound, a naphthalimide derivative that functions as a DNA intercalating agent and an inhibitor of topoisomerase II, has demonstrated the ability to circumvent some of the common mechanisms of drug resistance.[1] This guide summarizes the findings of cross-resistance studies, presents the quantitative data in a clear format, and provides detailed, representative experimental methodologies for the techniques used in such studies.
Comparative Efficacy of this compound in Drug-Resistant Cell Lines
A key study investigated the cytotoxic activity of this compound against a panel of MCF-7 human breast cancer cell lines that were selected for resistance to various chemotherapeutic agents, including paclitaxel, docetaxel, doxorubicin, and epirubicin. The results, presented in Table 1, indicate that while the resistant cell lines showed significant resistance to their selecting drugs, they remained largely sensitive to this compound.
Table 1: Comparison of IC50 Values for this compound and Other Chemotherapeutic Agents in Sensitive and Resistant MCF-7 Breast Cancer Cell Lines
| Cell Line | Selecting Agent | IC50 (µM) of Selecting Agent | IC50 (µM) of this compound |
| MCF-7 (Parental) | None | N/A | 1.19 |
| MCF-7/TAX | Paclitaxel | >10 (10-fold resistance) | 1.10 |
| MCF-7/TXT | Docetaxel | >22 (22-fold resistance) | 1.06 |
| MCF-7/DOX | Doxorubicin | >4 (4-fold resistance) | 0.84 |
| MCF-7/EPI | Epirubicin | >422 (422-fold resistance) | 1.21 |
| MCF-7/EPI | Daunorubicin | 23-fold resistance | Not specified |
Data synthesized from a 2008 study in Cancer Research. The full text of this specific study was not available for a detailed protocol extraction.
The data clearly demonstrates that this compound's efficacy is not significantly compromised by the resistance mechanisms developed against these other agents. This suggests that this compound may be a valuable therapeutic option for patients whose tumors have become refractory to conventional chemotherapy.
Overcoming P-glycoprotein-Mediated Resistance
One of the primary mechanisms of multidrug resistance is the overexpression of the P-glycoprotein (Pgp) efflux pump, which actively removes various chemotherapeutic drugs from the cancer cell.[2] A crucial finding is that this compound is not a substrate for Pgp. This means that even in cancer cells with high levels of Pgp, which would confer resistance to drugs like paclitaxel and doxorubicin, this compound can still accumulate within the cell to exert its cytotoxic effects. This property is a significant advantage and a key factor in its ability to overcome cross-resistance.
Experimental Protocols
While the specific, detailed protocols from the original source of the IC50 data were not retrievable, this section provides representative experimental methodologies for the key assays used in cross-resistance studies, based on established and widely used techniques.
Representative Protocol for Generation of Drug-Resistant MCF-7 Cell Lines
This protocol describes a common method for developing drug-resistant cancer cell lines through stepwise increases in drug concentration.
-
Cell Culture: MCF-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Initial Drug Exposure: To induce resistance, MCF-7 cells are initially exposed to a low concentration of the selecting agent (e.g., paclitaxel, doxorubicin). This concentration is typically the IC20 (the concentration that inhibits 20% of cell growth), which is predetermined by a dose-response assay.
-
Stepwise Dose Escalation: The cells are continuously cultured in the presence of the drug. Once the cells show normal growth and morphology at the current drug concentration, the concentration is gradually increased. This process is repeated over several months.
-
Verification of Resistance: The resistance of the newly established cell line is confirmed by comparing its IC50 value for the selecting drug to that of the parental MCF-7 cell line using a cytotoxicity assay, such as the clonogenic assay described below. A significant increase in the IC50 value indicates the development of resistance.
-
Maintenance of Resistant Cell Line: The resistant cell line is maintained in a culture medium containing a maintenance concentration of the selecting drug to ensure the stability of the resistant phenotype.
Representative Protocol for Clonogenic Assay
The clonogenic assay is a gold-standard in vitro method to determine the cytotoxicity of a compound by assessing the ability of single cells to form colonies.
-
Cell Seeding: Parental and drug-resistant MCF-7 cells are harvested, counted, and seeded into 6-well plates at a low density (e.g., 500-1000 cells per well) to allow for the formation of distinct colonies.
-
Drug Treatment: After allowing the cells to attach overnight, they are treated with various concentrations of the chemotherapeutic agent (e.g., this compound, paclitaxel) for a specified period (e.g., 24, 48, or 72 hours).
-
Incubation: Following drug treatment, the drug-containing medium is removed, and the cells are washed with phosphate-buffered saline (PBS). Fresh, drug-free medium is then added to each well. The plates are incubated for a period of 10-14 days to allow for colony formation.
-
Colony Fixation and Staining: After the incubation period, the medium is removed, and the colonies are washed with PBS. The colonies are then fixed with a solution of methanol and acetic acid (3:1) for 10 minutes. After fixation, the solution is removed, and the colonies are stained with a 0.5% crystal violet solution for 20-30 minutes.[3][4]
-
Colony Counting and Analysis: The plates are washed with water to remove excess stain and allowed to air dry. Colonies containing at least 50 cells are counted. The plating efficiency and surviving fraction are calculated to determine the IC50 value for each drug in each cell line.
Visualizing the Workflow and Mechanisms
To better understand the experimental process and the underlying biological pathways, the following diagrams are provided.
Caption: A diagram illustrating the general workflow for a cross-resistance study.
References
Independent Validation of Amonafide's Lifespan-Extending Effects in C. elegans: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the lifespan-extending effects of Amonafide in the model organism Caenorhabditis elegans. We will delve into the experimental data supporting its efficacy, compare it with other known lifespan-extending compounds, and provide detailed experimental protocols to aid in the replication and further investigation of these findings.
This compound: A Novel Geroprotector
Recent research has identified the topoisomerase inhibitor this compound as a promising geroprotector, capable of extending the lifespan of C. elegans.[1][2][3] An in silico screen for small molecules that mimic the transcriptional effects of AKT1 knockdown, a known longevity pathway, pinpointed topoisomerase inhibitors as a potential class of anti-aging compounds.[1][3] Subsequent in vivo testing in C. elegans revealed that this compound significantly extends both healthspan and lifespan.[1][3]
Comparative Analysis of Lifespan-Extending Compounds
To contextualize the effects of this compound, we compare its performance with other well-established lifespan-extending molecules in C. elegans. The following table summarizes the quantitative data on lifespan extension for this compound and selected alternative compounds.
| Compound | Concentration | Mean Lifespan Extension (%) | Maximum Lifespan Extension (%) | Key Signaling Pathways Involved | Reference |
| This compound | 100 µM | 25% | Not Reported | UPRmt (ATFS-1), Immune Response (ZIP-2), Integrated Stress Response (ATF-4) | [1][3] |
| Resveratrol | 1000 µM | ~13-51% | Not Reported | Sirtuins (SIR-2.1), DAF-16/FOXO | [4][5] |
| Metformin | 50 mM | ~15-30% | Not Reported | AMPK (AAK-2), SKN-1/Nrf2 | [4][5] |
| Rapamycin | 100 µM | Inconsistent | Not Reported | TOR (LET-363) | [5] |
| Minocycline | 100 µM | ~20-30% | Not Reported | Inhibition of bacterial growth, potential direct effects | [5][6] |
Note: Lifespan extension can vary depending on experimental conditions such as diet (live vs. UV-killed bacteria) and C. elegans strain.[4][5][7][8]
Experimental Protocols
Reproducibility is paramount in scientific research. Here, we provide detailed methodologies for the key experiments cited in this guide.
This compound Lifespan Assay
-
C. elegans Strain: Wild-type N2.
-
Bacteria: E. coli OP50, either live or UV-killed (300 mJ/cm2).
-
Drug Preparation: this compound was dissolved in DMSO to create a stock solution. The final concentration of this compound (100 µM) was achieved by adding the stock solution to the Nematode Growth Medium (NGM) agar. The final DMSO concentration was kept at or below 0.5%.
-
Experimental Procedure:
-
Age-synchronized L4 larvae were transferred to NGM plates containing this compound or a vehicle control (DMSO).
-
To prevent progeny, 5-fluoro-2'-deoxyuridine (FUDR) was added to the plates.
-
Worms were incubated at 20°C.
-
Lifespan was scored every other day by gently prodding the worms with a platinum wire. Worms that failed to respond were marked as dead.
-
Worms that crawled off the plate, had protruding intestines, or died from desiccation were censored from the analysis.
-
-
Statistical Analysis: Survival curves were generated using the Kaplan-Meier method, and statistical significance was determined using the log-rank test.
General Lifespan Assay for Alternative Compounds
A standardized protocol for testing the effects of various compounds on C. elegans lifespan is crucial for comparative studies.[4][9]
-
C. elegans Strain: Wild-type N2.
-
Bacterial Diet: E. coli OP50, either live or UV-killed. The use of UV-killed bacteria is recommended to distinguish between direct effects on the worm and indirect effects through the bacterial diet.[4][5]
-
Compound Administration: Compounds were dissolved in an appropriate solvent (e.g., DMSO, water) and added to the NGM agar at the desired final concentration. Control plates contained the solvent alone.
-
Synchronization and Treatment: A synchronized population of L4 larvae was obtained and transferred to the experimental plates.
-
Incubation and Scoring: Worms were maintained at 20°C, and survival was monitored every 1-2 days.
-
Data Analysis: Lifespan data were analyzed using survival analysis software to generate survival curves and calculate mean and maximum lifespan. Statistical significance was assessed using the log-rank test.
Signaling Pathways and Visualizations
Understanding the molecular mechanisms underlying lifespan extension is a key objective of aging research. The following diagrams, generated using Graphviz, illustrate the signaling pathways modulated by this compound and a comparison with the canonical insulin/IGF-1 signaling pathway.
References
- 1. Topoisomerase inhibitor this compound enhances defense responses to promote longevity in C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. Topoisomerase inhibitor this compound enhances defense responses to promote longevity in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. A pharmacological network for lifespan extension in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive evaluation of lifespan-extending molecules in C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comprehensive evaluation of lifespan‐extending molecules in C. elegans | Semantic Scholar [semanticscholar.org]
- 9. m.youtube.com [m.youtube.com]
Amonafide in Acute Myeloid Leukemia: A Head-to-Head Comparison Across Subtypes
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Amonafide's performance in different Acute Myeloid Leukemia (AML) subtypes, supported by available experimental data. The focus is on providing a clear, data-driven overview to inform research and development efforts.
This compound is a DNA intercalator and a non-ATP-dependent topoisomerase II inhibitor.[1] Its unique properties, particularly its ability to evade P-glycoprotein-mediated multidrug resistance (MDR), positioned it as a candidate for difficult-to-treat AML.[2] However, its clinical development has been primarily focused on secondary AML (sAML), with limited data available for other AML subtypes.
Performance in Secondary AML (sAML)
Secondary AML, which arises from prior myelodysplastic syndrome (MDS) or as a result of previous chemotherapy or radiotherapy, is notoriously difficult to treat and often associated with MDR.[3][4] this compound's ability to bypass this resistance mechanism made it a promising agent for this patient population.[2]
Key Clinical Trial: this compound + Cytarabine vs. Daunorubicin + Cytarabine
A pivotal phase III clinical trial directly compared the efficacy and safety of this compound in combination with cytarabine versus the standard-of-care regimen of daunorubicin and cytarabine in patients with previously untreated sAML.[3][4]
| Outcome Measure | This compound + Cytarabine (A+C) | Daunorubicin + Cytarabine (D+C) | P-value |
| Overall Complete Remission (CR) Rate | 46% | 45% | 0.81 |
| 30-Day Mortality Rate | 19% | 13% | Not Significant |
| 60-Day Mortality Rate | 28% | 21% | Not Significant |
| Median Overall Survival (OS) in patients < 56 years | 16.1 months | 7.1 months | 0.03 |
| CR Rate in patients < 56 years | 64% | 40% | 0.016 |
Data sourced from the phase III randomized trial in patients with secondary AML.[3][4]
The overall results of the phase III trial showed that the this compound-containing regimen did not lead to a statistically significant improvement in the complete remission rate compared to the standard daunorubicin-based therapy in the overall sAML population.[3][4] The this compound arm was also associated with higher 30- and 60-day mortality rates, although these differences were not statistically significant.[3]
Interestingly, a pre-specified subgroup analysis revealed a significant survival benefit for younger patients (under 56 years of age) treated with the this compound combination, with a more than doubled median overall survival and a significantly higher complete remission rate.[3]
Experimental Protocol: Phase III sAML Trial
Study Design: A phase III, open-label, randomized, multicenter trial.
Patient Population: 433 patients with previously untreated secondary AML, defined as AML arising from a prior myelodysplastic syndrome or after previous antineoplastic therapy.[3][4]
-
This compound + Cytarabine (A+C):
-
This compound: 600 mg/m² administered as a 4-hour intravenous infusion on days 1 to 5.
-
Cytarabine: 200 mg/m² administered as a continuous intravenous infusion on days 1 to 7.
-
-
Daunorubicin + Cytarabine (D+C):
-
Daunorubicin: 45 mg/m² administered as a 30-minute intravenous infusion on days 1 to 3.
-
Cytarabine: 200 mg/m² administered as a continuous intravenous infusion on days 1 to 7.
-
Primary Endpoint: The primary outcome measure was the rate of complete remission (CR).[3][4]
Secondary Endpoints: Included overall survival, event-free survival, and safety.
Caption: Workflow of the Phase III clinical trial comparing this compound in sAML.
Performance in Other AML Subtypes
Despite the focused investigation in sAML, there is a notable lack of specific clinical trial data for this compound in other major AML subtypes.
-
De Novo AML: No dedicated large-scale clinical trials have been reported for this compound specifically in patients with de novo AML.
-
AML with Specific Genetic Mutations (FLT3, NPM1, IDH1/2, TP53): Similarly, there is a scarcity of published data evaluating the efficacy of this compound in genetically defined subgroups of AML. While phase I and II trials in "poor-risk" AML likely included patients with these mutations, the results are not stratified by these specific genetic markers.[5]
The absence of data in these subtypes significantly limits a direct head-to-head comparison and suggests that this compound's development did not progress to targeted investigations in these patient populations.
Mechanism of Action and Signaling Pathway
This compound exerts its antileukemic effects through a dual mechanism: DNA intercalation and inhibition of topoisomerase II.[1] This leads to the generation of DNA strand breaks, cell cycle arrest, and ultimately, apoptosis.[1][6]
-
DNA Intercalation: this compound inserts itself between the base pairs of the DNA double helix.[6]
-
Topoisomerase II Inhibition: It then inhibits the function of topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription. This inhibition leads to the accumulation of DNA double-strand breaks.[1]
-
Cell Cycle Arrest: The DNA damage triggers cell cycle checkpoints, leading to an arrest, primarily in the G2/M phase.[6]
-
Apoptosis Induction: The extensive DNA damage and cell cycle arrest ultimately activate the intrinsic apoptotic pathway, leading to programmed cell death.[2]
An important feature of this compound is that it is not a substrate for common multidrug resistance pumps like P-glycoprotein, which often contributes to treatment failure with other topoisomerase II inhibitors.[2][7]
Caption: Signaling pathway of this compound leading to apoptosis in AML cells.
Conclusion
The clinical development of this compound has been predominantly centered on its potential role in overcoming multidrug resistance in secondary AML. While it did not demonstrate superiority over standard induction therapy in the broader sAML population, a notable efficacy signal was observed in younger patients. A significant gap in the literature exists regarding its performance in de novo AML and genetically defined subtypes. This lack of data suggests its clinical utility may be confined to specific, potentially MDR-driven, niches within AML. The unique mechanism of action, particularly its evasion of P-glycoprotein efflux, remains a point of scientific interest. Future research could potentially explore this compound or its analogs in combination with other targeted agents in well-defined AML patient populations.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound: a potential role in treating acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Topoisomerase inhibitor this compound enhances defense responses to promote longevity in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New analogues of this compound and elinafide, containing aromatic heterocycles: synthesis, antitumor activity, molecular modeling, and DNA binding properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
Comparative Analysis of Amonafide's Impact on Cancer Cell Proteomes: A Guide for Researchers
For Immediate Release
This guide provides a comparative overview of the anti-cancer agent Amonafide, focusing on its mechanism of action and its effects on cancer cell biology. Due to a lack of publicly available direct comparative proteomic studies, this document synthesizes existing data on this compound's functional effects and contrasts them with other known anti-cancer drugs, particularly other Topoisomerase II inhibitors. Additionally, a generalized experimental protocol for conducting such a comparative proteomic analysis is provided to facilitate future research in this area.
This compound: Mechanism of Action and Cellular Effects
This compound is a DNA intercalating agent and a Topoisomerase II inhibitor.[1] Its primary mechanism of action involves binding to DNA and inhibiting the function of Topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation.[2][1][3] This inhibition leads to the stabilization of the Topoisomerase II-DNA cleavage complex, resulting in DNA strand breaks and ultimately triggering apoptotic cell death.[3]
Studies have shown that this compound can:
-
Inhibit the proliferation of various cancer cell lines.[4]
-
Induce apoptosis (programmed cell death).[4]
-
Cause cell cycle arrest, often at the G2/M phase.[5]
A key characteristic of this compound is that its action against Topoisomerase II is largely independent of ATP.[6] Furthermore, it is not a substrate for P-glycoprotein-mediated efflux, a common mechanism of multidrug resistance in cancer cells.[3][7]
Comparison with Other Topoisomerase II Inhibitors
While direct proteomic comparisons are unavailable, functional and mechanistic differences have been observed between this compound and other Topoisomerase II inhibitors like Etoposide and Doxorubicin.
| Feature | This compound | Etoposide | Doxorubicin |
| Primary Mechanism | DNA intercalation and Topoisomerase II inhibition[2][1] | Topoisomerase II inhibition | DNA intercalation and Topoisomerase II inhibition |
| ATP Dependence | Largely ATP-independent[6] | ATP-dependent | ATP-dependent |
| P-glycoprotein Substrate | No[3][7] | Yes | Yes |
| DNA Cleavage Pattern | Restricted set of sites[6] | Broad | Broad |
| Metabolism | Metabolized by N-acetyl transferase 2 (NAT2) to a toxic form[8] | Metabolized by cytochrome P450 enzymes | Metabolized to an active alcohol metabolite |
Visualizing this compound's Mechanism of Action
The following diagram illustrates the signaling pathway of this compound, from its entry into the cell to the induction of apoptosis.
Experimental Protocol for Comparative Proteomics
The following is a generalized workflow for a comparative proteomic analysis of cancer cells treated with this compound versus an alternative drug.
1. Cell Culture and Treatment:
-
Culture a suitable cancer cell line (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in appropriate media and conditions.
-
Treat cells with this compound, an alternative drug (e.g., Doxorubicin), and a vehicle control (e.g., DMSO) at predetermined IC50 concentrations for a specified time (e.g., 24, 48 hours).
-
Harvest cells by scraping or trypsinization, wash with PBS, and pellet by centrifugation.
2. Protein Extraction and Digestion:
-
Lyse cell pellets in a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Reduce protein disulfide bonds with DTT and alkylate with iodoacetamide.
-
Digest proteins into peptides using a sequence-grade protease (e.g., trypsin) overnight at 37°C.
-
Clean up the resulting peptide mixture using a solid-phase extraction method (e.g., C18 desalting columns).
3. Quantitative Mass Spectrometry:
-
Label peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis, if desired.
-
Analyze peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., Orbitrap).
4. Data Analysis:
-
Process the raw MS data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).[9]
-
Perform peptide and protein identification by searching against a relevant protein database (e.g., UniProt Human).
-
Quantify protein abundance changes between the different treatment groups.
-
Perform statistical analysis to identify significantly regulated proteins.
-
Conduct bioinformatics analysis (e.g., pathway analysis, gene ontology enrichment) to interpret the biological significance of the proteomic changes.
Visualizing the Proteomics Workflow
The diagram below outlines the key steps in a typical comparative proteomics experiment.
This guide serves as a foundational resource for researchers interested in the proteomic effects of this compound. The provided experimental framework can be adapted to investigate the nuanced molecular responses of cancer cells to this and other anti-neoplastic agents, ultimately contributing to a deeper understanding of their therapeutic mechanisms and the identification of novel biomarkers.
References
- 1. This compound | C16H17N3O2 | CID 50515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. selleckchem.com [selleckchem.com]
- 4. dovepress.com [dovepress.com]
- 5. Ethonafide-induced cytotoxicity is mediated by topoisomerase II inhibition in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and anticancer activities of 6-amino this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bigomics.ch [bigomics.ch]
Safety Operating Guide
Safe Disposal of Amonafide: A Guide for Laboratory Professionals
Amonafide, a potent antineoplastic agent, requires stringent handling and disposal procedures to ensure the safety of laboratory personnel and the environment. As a cytotoxic drug, this compound and any materials contaminated with it must be managed as hazardous waste. This guide provides essential information on the proper disposal of this compound, its chemical properties, and relevant experimental workflows.
I. This compound Disposal Procedures
Proper disposal of this compound is critical to prevent exposure and environmental contamination. The primary recommendation is to dispose of this compound and any contaminated materials through an approved waste disposal plant.[1] The following steps provide a general framework for the safe disposal of this compound in a laboratory setting.
Step 1: Segregation of Waste
All waste contaminated with this compound must be segregated from other laboratory waste streams at the point of generation.[2] This includes:
-
Empty or partially used vials of this compound.
-
Personal protective equipment (PPE) such as gloves, gowns, and masks worn during handling.[2][3]
-
Contaminated laboratory supplies, including syringes, needles, pipette tips, and culture flasks.[3]
-
Spill cleanup materials.
Step 2: Use of Designated Waste Containers
Segregated this compound waste should be placed in clearly labeled, leak-proof, and puncture-resistant containers.[2]
-
Sharps: Needles, syringes, and other sharp objects contaminated with this compound must be disposed of in a designated cytotoxic sharps container.[2][3] These containers are typically color-coded (e.g., red or yellow) and marked with the cytotoxic symbol.[2]
-
Solid Waste: Non-sharp solid waste, such as contaminated gloves and gowns, should be placed in designated cytotoxic waste bags.[2][3] These bags are also typically color-coded and appropriately labeled.
-
Liquid Waste: Liquid waste containing this compound should be collected in sealed, leak-proof containers. Do not dispose of liquid this compound waste down the drain.
Step 3: Final Disposal
The final disposal of this compound waste must be conducted by a licensed hazardous waste management company.[1] The most common and recommended methods for the disposal of cytotoxic waste are:
-
Incineration: High-temperature incineration is the preferred method for destroying cytotoxic drugs and ensuring they do not enter the environment.[2]
-
Chemical Neutralization: In some cases, chemical deactivation may be used for the disposal of cytotoxic agents, although this is less common and depends on the specific drug and available facilities.[2]
II. This compound: Key Data
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C16H17N3O2 |
| Molecular Weight | 283.33 g/mol |
| Solubility | <1 mg/mL in Water, pH 9 carbonate buffer, 0.1 N NaOH, and 10% Ethanol~10 mg/mL in pH 4 acetate buffer~20 mg/mL in 0.1 N HCl[4] |
| Stability | A sample stored at 60°C for 30 days assayed at >99% (HPLC). A 0.4 mg/mL solution in 0.2 M acetate buffer (pH 4.0) showed no decomposition after 48 hours at room temperature (HPLC).[4] |
| IC50 Values | HT-29 cells: 4.67 µMHeLa cells: 2.73 µMPC3 cells: 6.38 µM[5][6] |
III. Experimental Workflow and Signaling Pathway
This compound's Mechanism of Action
This compound functions as an anti-cancer agent primarily through two mechanisms: DNA intercalation and inhibition of topoisomerase II.[4][7] It inserts itself between the base pairs of DNA, distorting the double helix structure and interfering with DNA replication and transcription.[7] Additionally, by inhibiting topoisomerase II, an enzyme crucial for resolving DNA tangles during replication, this compound leads to the accumulation of DNA strand breaks, ultimately triggering programmed cell death (apoptosis) in cancer cells.[5][7]
Caption: Mechanism of action of this compound leading to cancer cell death.
General Workflow for Assessing this compound's Cytotoxicity
A common in vitro method to evaluate the cytotoxic effects of a compound like this compound is the MTT assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Caption: A typical workflow for determining the IC50 of this compound using an MTT assay.
References
- 1. AS-1413(this compound)|69408-81-7|MSDS [dcchemicals.com]
- 2. danielshealth.ca [danielshealth.ca]
- 3. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 4. This compound | C16H17N3O2 | CID 50515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. eurodiagnostico.com [eurodiagnostico.com]
- 7. nmppdb.com.ng [nmppdb.com.ng]
Personal protective equipment for handling Amonafide
Essential Safety and Handling Guide for Amonafide
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance is designed to ensure the safe use, storage, and disposal of this compound.
This compound is an antineoplastic agent that functions as a DNA intercalator and topoisomerase II inhibitor.[1][2] Due to its mechanism of action and potential hazards, strict adherence to safety protocols is mandatory.
Hazard Identification and Classification
This compound is classified with the following hazards according to the Globally Harmonized System (GHS).
| Hazard Class | Hazard Statement | GHS Code |
| Acute Toxicity, Oral | Harmful if swallowed | H302[3] |
| Hazardous to the Aquatic Environment, Acute | Very toxic to aquatic life | H400[3] |
| Hazardous to the Aquatic Environment, Chronic | Very toxic to aquatic life with long lasting effects | H410[3] |
Personal Protective Equipment (PPE)
Appropriate PPE is the primary barrier against exposure and must be worn at all times when handling this compound. As an antineoplastic agent, specific chemotherapy-rated equipment is recommended.[4][5][6]
| Task | Required Personal Protective Equipment |
| Handling Solid Compound (Weighing, aliquoting) | Double Chemotherapy Gloves: Nitrile gloves tested against chemotherapy agents (ASTM D6978).[4] Disposable Gown: Resistant to chemotherapy drug permeation.[4][6] Eye Protection: Safety goggles with side-shields.[3] Respiratory Protection: N95 respirator to prevent inhalation of powder.[6] |
| Solution Preparation & Handling (Reconstituting, dilutions) | Double Chemotherapy Gloves: Nitrile gloves. Disposable Gown: Resistant to chemotherapy drug permeation. Eye Protection: Safety goggles with side-shields. A face shield is recommended if there is a splash risk.[6] |
| General Laboratory Use | Protective Gloves: At a minimum, single chemotherapy-rated gloves.[3] Impervious Clothing: A dedicated lab coat or gown.[3] Eye Protection: Safety goggles with side-shields.[3] |
Operational and Disposal Plans
Engineering Controls
To minimize inhalation exposure, all handling of this compound powder and initial solution preparation must be conducted in a certified containment device.
-
Primary Control: A Class II Biosafety Cabinet (BSC) or a powder containment hood (fume hood) with adequate exhaust ventilation is required.[3][4]
-
Facility Requirements: An accessible safety shower and eyewash station must be located in the immediate vicinity of the handling area.[3]
Safe Handling Protocol
-
Preparation: Before handling, assemble all necessary PPE and materials inside the containment device. Cover the work surface with a disposable, absorbent pad.
-
Weighing (Solid this compound):
-
Don appropriate PPE (double gloves, gown, goggles, N95 respirator).
-
Carefully weigh the powder on a tared weigh boat within the BSC or fume hood to avoid generating dust.
-
Use a spatula dedicated to this compound.
-
-
Reconstitution (Preparing Solutions):
-
Add solvent slowly to the solid to prevent splashing.
-
Cap the vial securely and mix gently until dissolved. Avoid shaking, which can create aerosols.
-
-
Post-Handling Decontamination:
-
Wipe down all surfaces, containers, and equipment with an appropriate deactivating agent (e.g., 70% alcohol) after use.[3]
-
Remove outer gloves and dispose of them as trace-contaminated waste before exiting the containment area.
-
Remove remaining PPE and dispose of it in the designated trace waste container.
-
Wash hands thoroughly with soap and water.
-
Accidental Exposure and Spill Management
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids open. Seek prompt medical attention.[3]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water.[3] Call a physician.
-
Inhalation: Relocate to an area with fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: If swallowed, rinse mouth with water. Call a poison control center or physician immediately.[3]
-
Spill Response:
-
Evacuate and secure the area to prevent entry.
-
Don full PPE, including respiratory protection.
-
For liquid spills, cover with an absorbent material (e.g., diatomite, universal binders).[3] For powder spills, gently cover with damp absorbent pads to avoid making the powder airborne.
-
Collect all contaminated materials using non-sparking tools and place them into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area thoroughly.
-
Disposal Plan
This compound and all materials that come into contact with it must be disposed of as hazardous waste through an approved waste disposal plant.[3] Do not dispose of it in standard laboratory trash or down the drain.[3]
-
Bulk Waste: Unused or expired this compound, and solutions containing the compound, must be collected in a dedicated, sealed, and clearly labeled hazardous chemical waste container (e.g., a black RCRA container).[5]
-
Trace Contaminated Waste: All disposable PPE (gloves, gowns), absorbent pads, and empty vials should be segregated into a dedicated "Trace Chemotherapy Waste" container (often a yellow container).[5]
-
Sharps: Needles and syringes used for transferring this compound solutions must be disposed of in a designated sharps container for chemotherapy waste.[5]
Physicochemical and Storage Data
| Parameter | Value |
| CAS Number | 69408-81-7[3][7] |
| Molecular Formula | C₁₆H₁₇N₃O₂[3] |
| Molecular Weight | 283.33 g/mol [3] |
| Appearance | Solid[3] |
| Storage (Powder) | Keep container tightly sealed in a cool, well-ventilated area at -20°C.[3] |
| Storage (In Solvent) | Store at -80°C.[3] |
| Occupational Exposure Limit (OEL) | No specific OEL has been established for this compound.[3] For potent or genotoxic compounds lacking an OEL, a precautionary principle is often applied, using a default limit in the range of 1-2 µg/m³.[8] |
This compound Safe Handling Workflow
Caption: Logical workflow for the safe handling of this compound from receipt to disposal.
References
- 1. This compound | C16H17N3O2 | CID 50515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AS-1413(this compound)|69408-81-7|MSDS [dcchemicals.com]
- 4. gerpac.eu [gerpac.eu]
- 5. web.uri.edu [web.uri.edu]
- 6. pogo.ca [pogo.ca]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
